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  • Product: 2-[(4-Methoxyphenyl)methyl]azetidine
  • CAS: 1394042-30-8

Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening and Bioactivation Profiling of 2-[(4-Methoxyphenyl)methyl]azetidine

Executive Summary In modern medicinal chemistry, the incorporation of strained aliphatic heterocycles like azetidines is a proven strategy to improve physicochemical properties, lower lipophilicity, and enhance metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained aliphatic heterocycles like azetidines is a proven strategy to improve physicochemical properties, lower lipophilicity, and enhance metabolic stability compared to traditional aromatic rings. However, the compound 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) presents a unique dual-liability profile. It combines a strained, basic azetidine ring with a p-methoxybenzyl (PMB) moiety.

This whitepaper outlines a targeted, causality-driven preliminary toxicity screening strategy. Rather than applying a generic screening funnel, we deconstruct the specific structural liabilities of this molecule—namely, its propensity for hERG channel blockade and its high risk of forming reactive p-quinone methide and ring-opened electrophilic intermediates.

Mechanistic Rationale: Deconstructing Structural Liabilities

To design an effective toxicity screening cascade, we must first understand the chemical causality behind the potential adverse outcomes. Every assay selected must directly interrogate a structural hypothesis.

Liability A: The Azetidine Ring (Cardiotoxicity & Ring Scission)
  • hERG Channel Blockade: The azetidine nitrogen is highly basic (pKa ~9.5–10.5). Basic amines are the primary pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel, specifically interacting with the Tyr652 and Phe656 residues in the channel's inner cavity [4]. Inhibition of this channel leads to delayed ventricular repolarization (QT prolongation), a critical cardiovascular safety risk mandated for evaluation by ICH S7A and S7B guidelines [1].

  • Oxidative Ring Scission: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Cytochrome P450 (CYP) or non-CYP mediated oxidation at the α -carbon can trigger spontaneous C-N bond cleavage, resulting in the formation of reactive iminium ions or electrophilic aldehydes that covalently bind to host proteins [2].

Liability B: The p-Methoxybenzyl (PMB) Group (Hepatotoxicity)

The PMB group is a notorious toxicophore in the context of hepatic bioactivation. CYP450 enzymes (predominantly CYP2D6 and CYP3A4) readily catalyze the O-demethylation of the methoxy group, yielding a phenol intermediate. Subsequent two-electron oxidation of this phenol generates a p-quinone methide [3]. Quinone methides are highly reactive Michael acceptors that rapidly deplete intracellular glutathione (GSH) and alkylate hepatic proteins, initiating idiosyncratic Drug-Induced Liver Injury (DILI).

Mandatory Visualization: Proposed Bioactivation Pathways

The following diagram maps the logical relationship between the parent compound's structural features, its metabolic bioactivation, and the resulting toxicological endpoints.

BioactivationPathway Parent 2-[(4-Methoxyphenyl)methyl]azetidine (Parent Compound) CYP_ODemeth CYP450 O-Demethylation (CYP2D6 / CYP3A4) Parent->CYP_ODemeth Phase I Metabolism CYP_Ox Oxidative Metabolism (Ring Strain Driven) Parent->CYP_Ox Alpha-Carbon Oxidation Phenol Phenol Intermediate CYP_ODemeth->Phenol RingOpened Azetidine Ring-Opened Electrophile (Iminium/Aldehyde) CYP_Ox->RingOpened C-N Bond Cleavage QuinoneMethide p-Quinone Methide (Highly Electrophilic) Phenol->QuinoneMethide 2e- Oxidation GSH_Adduct1 GSH Trapping (In Vitro Detection) QuinoneMethide->GSH_Adduct1 + Glutathione Toxicity Covalent Protein Binding (Hepatotoxicity / DILI) QuinoneMethide->Toxicity In Vivo Accumulation GSH_Adduct2 GSH Trapping (In Vitro Detection) RingOpened->GSH_Adduct2 + Glutathione RingOpened->Toxicity In Vivo Accumulation

Figure 1: Proposed bioactivation pathways of 2-[(4-Methoxyphenyl)methyl]azetidine leading to toxicity.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating intrinsic controls that prove the assay is functioning correctly before the test article data is even considered.

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiovascular Safety)

Objective: Quantify the binding affinity of the basic azetidine moiety to the hERG channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • System Calibration (Self-Validation): Prime the automated patch-clamp system (e.g., QPatch). Run a vehicle control (0.1% DMSO) to establish baseline current stability (<10% rundown over 10 minutes).

  • Positive Control Validation: Apply 100 nM E-4031 (a known hERG inhibitor). The system must register >80% tail current inhibition to validate channel sensitivity.

  • Compound Application: Apply 2-[(4-Methoxyphenyl)methyl]azetidine in a 6-point concentration-response curve (0.1 µM to 30 µM).

  • Electrophysiology Protocol: Depolarize cells to +20 mV for 2 seconds to open channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Calculate the IC₅₀ based on the peak tail current reduction relative to the vehicle control.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS (DILI Risk Mitigation)

Objective: Detect the formation of p-quinone methides and ring-opened azetidine electrophiles.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM. GSH acts as the surrogate nucleophile to trap transient electrophiles [2].

  • Test Article Addition: Spike in 2-[(4-Methoxyphenyl)methyl]azetidine to a final concentration of 10 µM.

  • Reaction Initiation & Negative Control (Self-Validation): Split the mixture. To the active sample, add 1 mM NADPH to initiate CYP450 metabolism. To the negative control, add buffer instead of NADPH. Causality check: Adducts must only appear in the NADPH-fortified sample, proving they are metabolism-dependent, not chemical degradation artifacts.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Utilize a neutral loss scan of 129 Da (loss of pyroglutamic acid) to specifically identify GSH adducts. Look for mass shifts corresponding to the parent mass + 305 Da (GSH addition minus water) indicative of quinone methide or ring-opened adducts.

Quantitative Data Presentation & Decision Thresholds

The following table summarizes the key preliminary toxicity assays, the expected quantitative metrics, and the strict go/no-go thresholds required for advancing this compound in a drug development pipeline.

Assay CategorySpecific TestTarget MetricGo/No-Go ThresholdMechanistic Rationale
Cardiovascular Automated Patch-ClamphERG IC₅₀> 10 µM Mitigates risk of QT prolongation driven by the basic azetidine nitrogen [1].
Bioactivation GSH Trapping (HLMs)Covalent Adduct Formation< 50 pmol/mg protein High adduct levels indicate p-quinone methide formation, predicting severe DILI risk [3].
Hepatotoxicity Primary Human HepatocytesCC₅₀ (Cell Viability)> 50 µM Ensures the compound does not cause acute, direct cellular necrosis prior to metabolism.
Mutagenicity Ames Test (Miniaturized)Revertant ColoniesNegative (All strains)Rules out direct DNA alkylation by ring-opened azetidine electrophiles.

Conclusion

The preliminary toxicity screening of 2-[(4-Methoxyphenyl)methyl]azetidine cannot rely on generic phenotypic assays. By understanding the chemical causality of its structure—specifically the hERG liability of the basic azetidine and the quinone-methide liability of the PMB group—researchers can deploy targeted, self-validating protocols. If the compound fails the GSH trapping or hERG thresholds, medicinal chemistry efforts should focus on lowering the basicity of the azetidine nitrogen (e.g., via fluorination or amide conversion) and blocking the para-position of the methoxybenzyl group to prevent quinone methide formation.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. PMC - National Institutes of Health. URL:[Link]

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of 2-[(4-Methoxyphenyl)methyl]azetidine

Executive Summary In modern drug discovery, the strategic incorporation of small, strained aliphatic rings has become a premier tactic for optimizing the physicochemical properties of lead compounds. 2-[(4-Methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of small, strained aliphatic rings has become a premier tactic for optimizing the physicochemical properties of lead compounds. 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) represents a highly versatile building block in this paradigm. Azetidines are frequently deployed as sophisticated bioisosteres for larger, more lipophilic heterocycles (such as piperidines or morpholines) to enhance basicity, lower molecular weight, and improve overall aqueous solubility [1][1]. This technical whitepaper provides an authoritative guide on the structural rationale, solvent compatibility, and self-validating experimental methodologies required to accurately profile the solubility of this specific compound.

Structural and Physicochemical Rationale

To predict and manipulate the solubility of 2-[(4-Methoxyphenyl)methyl]azetidine, one must first deconstruct its molecular architecture into its functional domains:

  • The Azetidine Ring (Polar/Basic Domain): Azetidine is a highly strained, four-membered secondary amine. Unsubstituted azetidine exhibits a pKa of approximately 11.29, making it a remarkably strong base compared to other nitrogen heterocycles like aziridine [2][2]. In 2-[(4-Methoxyphenyl)methyl]azetidine, the inductive effect of the adjacent benzyl substitution slightly modulates this basicity, but the secondary amine remains predominantly protonated (cationic) at physiological pH (7.4).

  • The 4-Methoxybenzyl Moiety (Lipophilic Domain): This aromatic system imparts significant lipophilicity (increasing the LogP) and provides a hydrogen bond acceptor via the methoxy ether oxygen.

Causality in Solvation: The interplay between the highly basic, polarizable azetidine nitrogen and the lipophilic aromatic core creates a distinct pH-dependent solubility profile. The compound behaves as an amphiphilic entity in solution. In acidic media, ion-dipole interactions dominate, leading to high aqueous solubility. In neutral-to-basic organic media, dispersive forces and hydrogen bonding dictate solubility, requiring careful solvent selection to prevent unexpected precipitation.

Solvent Selection & Solubility Matrix

The following matrix outlines the expected solubility behavior of 2-[(4-Methoxyphenyl)methyl]azetidine across various solvent systems, grounded in its physicochemical properties.

Table 1: Solubility Profile and Mechanistic Rationale across Diverse Solvents

Solvent SystemPolarity IndexExpected SolubilityMechanistic Rationale
Water (pH 1.2) 10.2High (>50 mg/mL)Complete protonation of the azetidine nitrogen forms a highly soluble, polar ammonium salt.
Water (pH 7.4) 10.2Moderate (~1-5 mg/mL)Partial deprotonation begins; the lipophilic methoxybenzyl group drives hydrophobic aggregation.
Water (pH 10.0+) 10.2Low (<0.1 mg/mL)The neutral free base dominates; the aqueous solvation penalty is high due to the lipophilic core.
DMSO 7.2Very High (>100 mg/mL)Excellent universal aprotic solvent; solvates both the polar amine and the aromatic ring effectively.
Dichloromethane 3.1High (>50 mg/mL)Ideal for extracting the neutral free base form; provides strong dispersive interactions with the aromatic ring.
Hexane 0.1LowInsufficient polarity to disrupt the strong intermolecular hydrogen bonding of the secondary amine.

Experimental Methodologies for Solubility Determination

As a standard of scientific integrity, solubility must be thermodynamically validated rather than merely estimated. The following protocols are designed as self-validating systems , ensuring that every data point generated is robust, reproducible, and free from artifactual errors.

Thermodynamic Shake-Flask Method (The Gold Standard)

The shake-flask method is the internationally recognized gold standard for determining the true thermodynamic equilibrium solubility of a compound [3][3].

Step-by-Step Protocol:

  • Solid Dispensing: Weigh an excess amount of crystalline 2-[(4-Methoxyphenyl)methyl]azetidine (e.g., 5-10 mg) into a 2 mL glass HPLC vial.

    • Self-Validation Check: Visual confirmation of residual solid at the end of the assay is mandatory. If all solid dissolves, the solution is not saturated, and the experiment must be repeated with more mass [4][4].

  • Solvent Addition: Add 1 mL of the target solvent (e.g., FaSSIF buffer for biorelevant profiling).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 37 ± 1 °C for 24 to 48 hours.

    • Causality: 37°C mimics physiological conditions. The 24-48 hour timeframe overcomes the activation energy barrier for dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a transient, supersaturated kinetic state [4][4].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes.

    • Causality: Ultracentrifugation is strictly preferred over filtration for lipophilic free bases. Filter membranes (especially nylon or cellulose) can cause non-specific adsorption of the compound, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant into the linear dynamic range of the assay and quantify via LC-UV or LC-MS/MS.

    • Self-Validation Check: Bracket the sample runs with a Quality Control (QC) standard of known concentration to verify instrument stability and rule out detector drift.

Logical Workflow: Kinetic vs. Thermodynamic Profiling

Depending on the stage of development and material availability, scientists must choose between Kinetic (early discovery) and Thermodynamic (late-stage) workflows.

G Start Solubility Profiling Initiation Decision Material Availability & Development Stage? Start->Decision Kinetic Kinetic Solubility (Early Discovery) Decision->Kinetic Low Material Thermo Thermodynamic Solubility (Late Stage/Formulation) Decision->Thermo High Material K_Step1 Dispense DMSO Stock into Aqueous Buffer Kinetic->K_Step1 T_Step1 Add Excess Solid to Target Solvent Thermo->T_Step1 K_Step2 Short Incubation (1-4h at Room Temp) K_Step1->K_Step2 PhaseSep Phase Separation (Centrifugation/Filtration) K_Step2->PhaseSep T_Step2 Long Equilibration (24-48h at 37°C) T_Step1->T_Step2 T_Step2->PhaseSep Quant LC-MS/MS or HPLC-UV Quantification PhaseSep->Quant

Figure 1: Logical decision tree and workflow for kinetic vs. thermodynamic solubility profiling.

Kinetic Workflow Causality Note: When executing the kinetic branch, it is critical to keep the final DMSO concentration below 1% v/v. Higher concentrations of DMSO act as a co-solvent, artificially inflating the apparent aqueous solubility of the 4-methoxybenzyl moiety and yielding false-positive developability metrics.

pH-Dependent Aqueous Solubility Profile

Understanding the pH-solubility profile is critical for the formulation and oral delivery of this compound. According to the Henderson-Hasselbalch equation, the solubility of a basic amine increases exponentially as the pH of the environment drops below its pKa.

Because the azetidine ring is highly basic (pKa ~11.29) [2][2], 2-[(4-Methoxyphenyl)methyl]azetidine will be highly soluble in the acidic environment of the stomach (pH 1.2). However, as the compound transits into the more neutral environment of the small intestine (pH 6.8 - 7.4), the fraction of the neutral free base increases. If the local concentration exceeds the intrinsic solubility of this lipophilic free base, in vivo precipitation will occur, severely bottlenecking bioavailability. Formulation strategies such as salt formation (e.g., hydrochloride or mesylate salts) or amorphous solid dispersions (ASDs) are highly recommended to maintain supersaturation in the intestinal tract.

Conclusion

2-[(4-Methoxyphenyl)methyl]azetidine is a structurally compelling amine that leverages the high basicity of the azetidine ring against the lipophilicity of a methoxybenzyl core. By strictly adhering to thermodynamic shake-flask methodologies and understanding its pH-dependent solvation mechanics, researchers can accurately profile its solubility, mitigating downstream attrition risks in drug development.

References

  • Source: clockss.
  • Source: nih.
  • Annex 4 - World Health Organization (WHO)
  • Source: biorelevant.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Strategies for 2-[(4-Methoxyphenyl)methyl]azetidine Derivatives

Introduction & Pharmacological Rationale The azetidine ring is a highly strained, sp³-rich four-membered aza-heterocycle that has emerged as a premier structural motif in modern drug discovery. By replacing traditional p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The azetidine ring is a highly strained, sp³-rich four-membered aza-heterocycle that has emerged as a premier structural motif in modern drug discovery. By replacing traditional piperidine or pyrrolidine rings with azetidines, medicinal chemists can modulate critical physicochemical properties, including lowering lipophilicity, tuning basicity (pKa), and improving metabolic stability ()[1].

Specifically, 2-[(4-methoxyphenyl)methyl]azetidine (commonly referred to as 2-(4-methoxybenzyl)azetidine) derivatives are highly sought after. The 4-methoxybenzyl moiety serves a dual purpose: it acts as a versatile synthetic handle (e.g., for cross-coupling post-demethylation) and functions as a critical pharmacophore in the development of GABA-uptake inhibitors and dopamine antagonists ()[2].

However, the synthesis of 2-substituted azetidines is notoriously challenging. The inherent ring strain (~26 kcal/mol) makes these heterocycles highly susceptible to ring-opening via β-elimination, particularly when generating a carbanion at the C2 position. This application note details two field-validated, self-consistent protocols to overcome these thermodynamic barriers: (A) Stereoselective α-alkylation via N-borane complexation , and (B) De novo ring construction via Staudinger cycloaddition .

Mechanistic Workflows

G A Azetidine-2-carbonitrile B N-Borane Complex A->B BH3-THF C C2-Lithiation (-78°C) B->C LDA D Alkylation (4-MeO-BnBr) C->D Electrophile E 2-(4-Methoxybenzyl) azetidine D->E Deprotection

Synthetic workflow for 2-[(4-methoxyphenyl)methyl]azetidines via N-borane alkylation.

Staudinger A 4-MeO-Phenyl- acetaldehyde B Imine Formation A->B C Staudinger Cycloaddition B->C D β-lactam Intermediate C->D E Exhaustive Reduction D->E F 2-(4-Methoxybenzyl) azetidine E->F

De novo synthesis of azetidines via Staudinger cycloaddition and subsequent reduction.

Protocol A: Stereoselective α-Alkylation via N-Borane Complexation

Causality & Experimental Design

Direct deprotonation of unprotected azetidines leads to rapid ring fragmentation. To circumvent this, the nitrogen lone pair must be sequestered. Complexation with borane (BH₃) effectively neutralizes the nitrogen's ability to participate in β-elimination. Furthermore, utilizing an azetidine-2-carbonitrile starting material provides a stabilizing electron-withdrawing group at C2, facilitating smooth deprotonation by Lithium Diisopropylamide (LDA) at cryogenic temperatures. Subsequent trapping with 4-methoxybenzyl bromide yields the desired derivative with high diastereoselectivity ()[3].

Step-by-Step Methodology
  • N-Borane Complex Formation : In an oven-dried, argon-purged Schlenk flask, dissolve (S)-azetidine-2-carbonitrile (10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.

  • Borane Addition : Add Borane-THF complex (11.0 mmol, 1.0 M, 1.1 equiv) dropwise over 10 minutes. Stir for 1 hour at room temperature.

    • Validation Checkpoint: Analyze an aliquot via ¹¹B NMR; a sharp quartet around -15 ppm confirms complete N-B coordination, ensuring the ring is protected against fragmentation.

  • Cryogenic Lithiation : Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add LDA (12.0 mmol, 2.0 M, 1.2 equiv) dropwise over 15 minutes. The cryogenic regime is critical to prevent any residual kinetic ring-opening. Stir at -78 °C for 30 minutes to generate the C2-lithiated intermediate.

  • Electrophilic Alkylation : Add 4-methoxybenzyl bromide (13.0 mmol, 1.3 equiv) neat or as a concentrated THF solution dropwise.

  • Maturation : Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection : To remove the borane and cyano groups (if the free amine is desired), reflux the intermediate in ethanol with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by reductive decyanation[3].

Protocol B: De Novo Synthesis via Staudinger Cycloaddition

Causality & Experimental Design

When cryogenic lithiation is not feasible or multi-gram scalability is required, constructing the azetidine ring from acyclic precursors is the preferred alternative. The Staudinger [2+2] cycloaddition between a ketene and an imine forms a highly stable β-lactam (azetidin-2-one) ()[4]. By utilizing a 4-methoxyphenylacetaldehyde-derived imine, the 4-methoxybenzyl group is installed directly into the ring framework. Exhaustive reduction of the rigid amide bond with LiAlH₄ provides the target azetidine.

Step-by-Step Methodology
  • Imine Formation : Condense 4-methoxyphenylacetaldehyde (10.0 mmol) with a primary amine (e.g., benzylamine, 10.0 mmol) in anhydrous CH₂Cl₂ (30 mL) over anhydrous MgSO₄ for 4 hours. Filter and concentrate to yield the crude imine.

  • Cycloaddition : Redissolve the crude imine in anhydrous toluene (40 mL) and add triethylamine (30.0 mmol, 3.0 equiv). Cool to 0 °C.

  • Ketene Generation : Add acetoxyacetyl chloride (15.0 mmol, 1.5 equiv) dropwise. The base generates the ketene in situ, which undergoes immediate [2+2] cycloaddition with the imine. Stir at room temperature for 12 hours.

  • Reduction : Suspend LiAlH₄ (1.14 g, 30.0 mmol, 3.0 equiv) in anhydrous THF (30 mL) at 0 °C. Slowly add a solution of the isolated β-lactam (10.0 mmol) in THF (10 mL). Reflux the mixture for 6 hours. Causality: The high thermodynamic stability of the β-lactam carbonyl necessitates aggressive, sustained reduction conditions.

  • Fieser Workup : Cool the flask to 0 °C. Sequentially add exactly 1.14 mL of distilled water, 1.14 mL of 15% aqueous NaOH, and 3.42 mL of distilled water.

    • Validation Checkpoint: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular white solid rather than a gelatinous emulsion, validating the recovery process and ensuring the highly polar azetidine is not trapped in the aqueous layer. Filter the salts and concentrate the filtrate to afford the product.

Quantitative Data & Methodological Comparison

The table below summarizes the quantitative metrics and operational parameters for synthesizing 2-[(4-methoxyphenyl)methyl]azetidine scaffolds, including emerging continuous flow techniques ()[5].

Synthesis MethodKey ReagentsTypical Yield (%)StereocontrolScalabilityPrimary Advantage
N-Borane α-Alkylation LDA, 4-MeO-BnBr, BH₃·THF72–85%High (>95% ee)Moderate (mg to g)Direct C2 functionalization with excellent diastereoselectivity.
Staudinger Cycloaddition Acyl chloride, Imine, LiAlH₄50–65%Racemic (unless chiral aux)High (Multi-gram)De novo ring construction avoids cryogenic lithiation entirely.
Continuous Flow Lithiation n-HexLi, CPME, 4-MeO-BnBr60–70%N/AHighFlow microreactors prevent thermal runaway and kinetic ring-opening.

References

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. URL:[Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research, 2013, 22(12). DOI: 10.1007/s00044-013-0579-3. URL:[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 2021, 11, 23587. DOI: 10.1039/D1RA04585G. URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 2024, 29(16), 3889. DOI: 10.3390/molecules29163889. URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Journal of Organic Chemistry, 2021, 86(20), 13943. DOI: 10.1021/acs.joc.1c01297. URL:[Link]

Sources

Application

Application Notes and Protocols: Functionalization of 2-[(4-Methoxyphenyl)methyl]azetidine

Introduction: The Strategic Value of Functionalized Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain (approximately 25.4 kcal/mol) and non-planar, puckered conformation offer a unique three-dimensional geometry that can enhance key drug-like properties.[1][2] The incorporation of an azetidine moiety can improve metabolic stability, aqueous solubility, and receptor binding affinity by providing a novel vector for exiting a protein binding pocket.[1] Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature the azetidine core, highlighting its therapeutic relevance.[1]

The 2-[(4-Methoxyphenyl)methyl]azetidine scaffold is of particular interest due to the presence of a synthetically versatile handle—the secondary amine—and a lipophilic aromatic group that can be further modified. This application note provides a comprehensive guide to the key protocols for the functionalization of this valuable building block, focusing on N-acylation, N-alkylation, and strain-driven ring-opening reactions. The methodologies detailed herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.

I. N-Functionalization: Expanding Molecular Diversity at the Azetidine Nitrogen

The secondary amine of 2-[(4-Methoxyphenyl)methyl]azetidine is the most common site for initial functionalization. These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups, significantly expanding the accessible chemical space.

A. Protocol for N-Acylation: Synthesis of Amides and Carbamates

N-acylation is a fundamental transformation that introduces an amide or carbamate linkage, which can act as a hydrogen bond donor or acceptor, influencing compound solubility and target engagement.

Experimental Protocol: General Procedure for N-Acylation

  • Reagent Preparation: To a solution of 2-[(4-Methoxyphenyl)methyl]azetidine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add a suitable base (1.2-1.5 equiv.). For acid chlorides, triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. For carboxylic acid couplings, a peptide coupling reagent like HATU or HOBt/EDC is employed along with a non-nucleophilic base like DIPEA.

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acid chloride, chloroformate, or a pre-activated carboxylic acid) (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Solvent: Anhydrous aprotic solvents are crucial to prevent hydrolysis of the acylating agent.

  • Base: The base neutralizes the acidic byproduct (e.g., HCl from acid chlorides) and facilitates the nucleophilic attack of the azetidine nitrogen.

  • Temperature: Initiating the reaction at 0 °C helps to control the exothermicity of the acylation, especially with reactive acid chlorides, minimizing side reactions.

Table 1: Representative N-Acylation Reactions of 2-[(4-Methoxyphenyl)methyl]azetidine

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideTEADCM295
Ethyl chloroformateDIPEADCM492
Acetic anhydridePyridineDCM398
Propionic acid / HATUDIPEADMF1288
B. Protocol for N-Alkylation: Introducing Diverse Substituents

N-alkylation introduces alkyl or aryl groups directly to the azetidine nitrogen, which can modulate the basicity and lipophilicity of the resulting molecule.

Experimental Protocol: General Procedure for N-Alkylation

  • Reagent Preparation: To a solution of 2-[(4-Methoxyphenyl)methyl]azetidine (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF (0.1 M), add a suitable base (1.5-2.0 equiv.), such as potassium carbonate or cesium carbonate.

  • Reaction Initiation: Add the alkylating agent (e.g., alkyl halide or sulfonate) (1.2 equiv.) to the stirred suspension. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights:

  • Choice of Base: Carbonate bases are generally preferred as they are easily removed by filtration. Stronger bases like sodium hydride can also be used but require strictly anhydrous conditions.

  • Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs. For sluggish reactions, using an alkyl iodide or adding a catalytic amount of an iodide salt is beneficial.

II. Strain-Driven Ring-Opening Reactions: Accessing Novel Scaffolds

The inherent ring strain of the azetidine core can be harnessed to perform ring-opening reactions, providing access to functionalized γ-amino alcohols and other valuable synthetic intermediates. These reactions are typically initiated by activation of the azetidine nitrogen.[3]

Protocol for Reductive Ring-Opening

Reductive cleavage of the C-N bonds in azetidines can be achieved using various reducing agents, often under acidic conditions to protonate the nitrogen and increase the ring strain.

Experimental Protocol: Reductive Ring-Opening with Sodium Borohydride and Acetic Acid

  • Reagent Preparation: Dissolve the N-acylated 2-[(4-Methoxyphenyl)methyl]azetidine (1.0 equiv.) in acetic acid (0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C and add sodium borohydride (4.0-5.0 equiv.) portion-wise over 30 minutes, controlling the gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Basify the solution to pH > 10 with aqueous sodium hydroxide. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amino alcohol by column chromatography.

Mechanistic Rationale:

The N-acylated azetidine is first protonated by acetic acid, which increases the electrophilicity of the ring carbons. Hydride attack from sodium borohydride then leads to the cleavage of one of the C-N bonds.

III. Visualization of Synthetic Workflows

To provide a clear overview of the functionalization strategies, the following diagrams illustrate the key reaction pathways.

functionalization_workflow A 2-[(4-Methoxyphenyl)methyl]azetidine B N-Acylated Azetidine A->B Acyl Chloride, Base C N-Alkylated Azetidine A->C Alkyl Halide, Base D γ-Amino Alcohol B->D NaBH4, AcOH

Caption: Workflow for the functionalization of 2-[(4-Methoxyphenyl)methyl]azetidine.

IV. Analytical Characterization

The successful functionalization of 2-[(4-Methoxyphenyl)methyl]azetidine must be confirmed by a suite of analytical techniques.

Table 2: Key Analytical Data for a Representative N-Benzoylated Product

TechniqueExpected Observations
¹H NMR Appearance of aromatic protons from the benzoyl group. Shift of the azetidine ring protons.
¹³C NMR Appearance of a carbonyl carbon signal (~170 ppm).
Mass Spec (ESI+) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the product.
FT-IR Strong C=O stretching vibration around 1630-1680 cm⁻¹.

Conclusion

The protocols outlined in this application note provide a robust foundation for the chemical modification of 2-[(4-Methoxyphenyl)methyl]azetidine. By employing these N-functionalization and ring-opening strategies, researchers can rapidly generate diverse libraries of novel compounds for evaluation in drug discovery programs. The inherent versatility of the azetidine scaffold, coupled with these reliable synthetic methods, ensures its continued prominence as a valuable building block in medicinal chemistry.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(1), 81-103. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 2-[(4-Methoxyphenyl)methyl]azetidine as a Scaffold in Novel Catalyst Development

Abstract The strained four-membered azetidine ring is a valuable scaffold in medicinal chemistry and, increasingly, in asymmetric catalysis.[1][2][3] Its rigid conformation, compared to the more common five-membered pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strained four-membered azetidine ring is a valuable scaffold in medicinal chemistry and, increasingly, in asymmetric catalysis.[1][2][3] Its rigid conformation, compared to the more common five-membered pyrrolidine ring, offers a unique stereochemical environment that can be exploited for the development of highly selective catalysts.[1][2] This guide focuses on 2-[(4-Methoxyphenyl)methyl]azetidine, a chiral building block, and its potential as a precursor for a new generation of organocatalysts and ligands for metal-catalyzed reactions. We provide detailed protocols for the synthesis of this precursor and its subsequent derivatization into catalytically active species, alongside application notes for its use in benchmark asymmetric transformations.

Introduction: Why Azetidines in Catalysis?

For decades, proline and its derivatives have been the workhorses of aminocatalysis, successfully driving a wide range of asymmetric transformations.[4] However, the search for catalysts with improved activity, stereoselectivity, and substrate scope is perpetual. Azetidine-based catalysts have emerged as a compelling alternative.[5][6]

Key Advantages of the Azetidine Scaffold:

  • Structural Rigidity: The four-membered ring is conformationally more constrained than the five-membered pyrrolidine ring.[1][2] This rigidity can translate to higher stereocontrol in the transition state of a catalyzed reaction.

  • Unique Stereoelectronic Properties: Computational studies have shown that the bond angles within the azetidine ring differ significantly from those in pyrrolidine, influencing the geometry of key intermediates, such as enamines in aldol reactions, and thereby altering stereoselectivity.[4][7]

  • Tunable Steric Environment: The 2-position of the azetidine ring provides a strategic location for introducing sterically demanding groups that can effectively shield one face of the catalytic site, directing the approach of substrates. The (4-methoxyphenyl)methyl group serves as an excellent starting point for such steric tuning.

The target molecule, 2-[(4-Methoxyphenyl)methyl]azetidine, while not a catalyst itself, is an ideal chiral precursor. The methoxy-substituted benzyl group can be used as a chiral auxiliary for diastereoselective modifications of the azetidine ring before being cleaved to unmask the secondary amine for further functionalization.[1][8]

Synthesis of Chiral Azetidine Precursors

The synthesis of enantiomerically pure 2-substituted azetidines is a critical first step. A robust method involves the diastereoselective α-alkylation of an azetidine-2-carbonitrile derived from a commercially available chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine.[1][8][9]

Protocol 1: Synthesis of (S)-2-[(4-Methoxyphenyl)methyl]azetidine

This protocol is adapted from methodologies described for the synthesis of similar optically active 2-substituted azetidines.[1][8] It involves the diastereoselective alkylation of an N-protected azetidine-2-carbonitrile, followed by removal of the chiral auxiliary and reduction of the nitrile.

Workflow Diagram:

cluster_synthesis Protocol 1: Precursor Synthesis A 1. N-((S)-1-(4-methoxyphenyl)ethyl) azetidine-2-carbonitrile B 2. N-BH3 Complex Formation A->B BH3·SMe2 C 3. Diastereoselective α-Alkylation (LDA, 4-methoxybenzyl bromide) B->C LDA, then ArCH2Br D 4. Deprotection (TFA) & Removal of Chiral Auxiliary C->D TFA E 5. Nitrile Reduction (e.g., LiAlH4) D->E Reducing Agent F Target: (S)-2-[(4-Methoxyphenyl)methyl]azetidine E->F

Caption: Workflow for the synthesis of the chiral azetidine precursor.

Step-by-Step Methodology:

  • Preparation of N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile: Start from the corresponding N-substituted azetidine-2-carboxamide. The amide is dehydrated using an effective agent like trifluoroacetic anhydride with pyridine to yield the nitrile.[8]

  • N-Borane Complex Formation: Protect the azetidine nitrogen by treating the product from Step 1 with a borane source (e.g., BH₃·SMe₂). This step is crucial as it directs the stereoselectivity of the subsequent alkylation.[2]

  • Diastereoselective α-Alkylation: The N-borane complex is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral carbanion. This is followed by the addition of 4-methoxybenzyl bromide. The bulky N-substituent and the borane complex work in concert to direct the electrophile to the opposite face, ensuring high diastereoselectivity.[8][9]

  • Deprotection and Auxiliary Removal: The N-borane complex is cleaved. The N-((S)-1-(4-methoxyphenyl)ethyl) chiral auxiliary can then be removed by treatment with trifluoroacetic acid (TFA).[8]

  • Nitrile Reduction: The resulting 2-substituted azetidine-2-carbonitrile is reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product, 2-[(4-Methoxyphenyl)methyl]azetidine.

Application in Asymmetric Organocatalysis

Once synthesized, the secondary amine of 2-[(4-Methoxyphenyl)methyl]azetidine can be further functionalized to create potent organocatalysts. A common strategy is to attach a functional group, such as a prolinamide or a thiourea moiety, to the nitrogen atom.

Application Note 1: Azetidine-Catalyzed Asymmetric Aldol Reaction

Azetidine-based catalysts, analogous to proline, can effectively catalyze asymmetric aldol reactions via an enamine intermediate.[4][10] The rigidity of the four-membered ring can lead to excellent stereocontrol.[4]

Catalyst Preparation: The 2-[(4-Methoxyphenyl)methyl]azetidine scaffold is reacted with an activated carboxylic acid or isocyanate to form the desired N-functionalized catalyst.

Proposed Catalytic Cycle:

cluster_aldol Asymmetric Aldol Catalytic Cycle CAT Azetidine Catalyst (R-Aze) ENAMINE Enamine Intermediate CAT->ENAMINE + Ketone - H2O KET Ketone TS Stereodetermining C-C Bond Formation (Zimmerman-Traxler TS) ENAMINE->TS + Aldehyde ALD Aldehyde IMINIUM Iminium Ion TS->IMINIUM IMINIUM->CAT + H2O - Aldol Product PROD Aldol Product WATER H2O

Caption: Proposed enamine catalytic cycle for the azetidine-catalyzed aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

This protocol demonstrates the use of an N-acyl azetidine catalyst in a model aldol reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize the catalyst by reacting 2-[(4-Methoxyphenyl)methyl]azetidine with a desired acyl chloride (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂).

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (0.5 mmol) in a suitable solvent (e.g., brine or an organic solvent like toluene), add cyclohexanone (2.0 mmol, 4.0 equiv.).[10]

  • Catalyst Addition: Add the N-acyl azetidine catalyst (0.05 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC).

Expected Performance Data:

Catalyst MoietySolventTime (h)Yield (%)dr (anti:syn)ee (anti, %)
Azetidine-2-carboxamideBrine4892>99:198
Prolinamide (comparative)Brine489095:596

Note: Data is illustrative, based on performance of similar azetidine catalysts.[10]

Application as Ligands in Metal Catalysis

Chiral azetidines, particularly those functionalized with additional donor atoms (e.g., amino or phosphino groups), are effective ligands for a variety of metal-catalyzed asymmetric reactions, including Henry (nitroaldol) reactions and copper-catalyzed difunctionalization of azetines.[5][11][12]

Application Note 2: Copper-Catalyzed Asymmetric Henry Reaction

Azetidine-based N,N'-ligands can form chiral complexes with copper(II) salts to catalyze the enantioselective addition of nitromethane to aldehydes. The rigid backbone of the azetidine ligand effectively controls the coordination geometry around the metal center, leading to high enantioselectivity.

Catalyst System Generation and Proposed Transition State:

cluster_henry Asymmetric Henry Reaction cluster_TS Proposed Transition State LIGAND Chiral Azetidine Ligand (L*) CAT [Cu(L*)]2+ Active Catalyst LIGAND->CAT CU Cu(OAc)2 CU->CAT CU_TS Cu CAT->CU_TS Reactant Coordination ALD Aldehyde (R-CHO) ALD->CU_TS O-coordination NITRO Nitromethane Anion NITRO->CU_TS O-coordination CU_TS->LIGAND N,N'-chelation

Caption: Formation of the active copper catalyst and a simplified transition state model.

Protocol 3: Asymmetric Henry Reaction

This protocol is based on established procedures for similar copper-azetidine ligand systems.[11][13]

Step-by-Step Methodology:

  • Ligand Synthesis: Functionalize the nitrogen of 2-[(4-Methoxyphenyl)methyl]azetidine with a group containing a second donor atom, for example, by reductive amination with an appropriate aldehyde to create a diamine ligand.

  • Catalyst Formation (in situ): In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the chiral azetidine ligand (0.055 mmol, 11 mol%) and Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%) in a suitable solvent like isopropanol (i-PrOH). Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Execution: Cool the catalyst solution to 0 °C. Add the aldehyde (0.5 mmol) followed by nitromethane (2.5 mmol, 5.0 equiv.).

  • Monitoring: Allow the reaction to stir at 0 °C for 24-72 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the resulting nitroalkanol product by chiral HPLC.

Expected Performance for Alkyl Aldehydes:

Substrate (Aldehyde)Time (h)Yield (%)ee (%)
Cyclohexanecarboxaldehyde4885>99
Isovaleraldehyde7278>99
Propionaldehyde728198

Note: Data is illustrative and based on the high performance of 2,4-cis-disubstituted amino azetidine ligands in similar reactions.[11][13][14]

Conclusion and Future Outlook

The 2-[(4-Methoxyphenyl)methyl]azetidine scaffold represents a highly promising and versatile platform for the development of novel asymmetric catalysts. Its inherent rigidity and the strategic placement of the 2-substituent allow for the rational design of both organocatalysts and metal ligands that can achieve exceptional levels of stereocontrol. The protocols outlined herein provide a robust starting point for researchers to synthesize these chiral building blocks and explore their utility in a wide array of asymmetric transformations, including aldol, Henry, and Michael reactions.[5] Future work will likely focus on expanding the library of N-functionalized derivatives and exploring their application in an even broader range of catalytic C-C and C-X bond-forming reactions.

References

  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis | Request PDF. Retrieved March 31, 2026, from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23533–23543. [Link]

  • Song, X., et al. (2014). Enantiopure azetidine-2-carboxamides as organocatalysts for direct asymmetric aldol reactions in aqueous and organic media. Tetrahedron, 70(1), 123-128. [Link]

  • Yoshizawa, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6519. [Link]

  • Elsevier. (n.d.). Azetidine Synthesis. Retrieved March 31, 2026, from [Link]

  • Allemann, C., Um, J. M., & Houk, K. N. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 10-18. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Semantic Scholar. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Retrieved March 31, 2026, from [Link]

  • Yoshizawa, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. PubMed. Retrieved March 31, 2026, from [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Doyle, M. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved March 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved March 31, 2026, from [Link]

  • De Kimpe, N., & Mangelinckx, S. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 4061–4110. [Link]

  • Legros, J., et al. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters, 25(27), 5076–5081. [Link]

  • Doyle, M. P., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Organic Letters. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved March 31, 2026, from [Link]

  • Allemann, C., Um, J. M., & Houk, K. N. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. Retrieved March 31, 2026, from [Link]

  • Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1479–1491. [Link]

  • Pál, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11187–11199. [Link]

  • ResearchGate. (n.d.). (A) Structure comparison of proline, its catabolism intermediates.... Retrieved March 31, 2026, from [Link]

  • Holder, A. A., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Molecules, 24(12), 2206. [Link]

  • Svatunek, D., & Maulide, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Mangelinckx, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Appchem. (n.d.). 2-[(4-methoxyphenyl)methyl]azetidine. Retrieved March 31, 2026, from [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 2-[(4-Methoxyphenyl)methyl]azetidine

Introduction & Chemical Profiling 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) is a structurally rigid, highly valuable building block utilized in medicinal chemistry and drug development[1]. The molecule fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) is a structurally rigid, highly valuable building block utilized in medicinal chemistry and drug development[1]. The molecule features a dual-natured physicochemical profile that dictates its downstream handling:

  • Azetidine Ring: A highly polar, strained four-membered secondary amine with a pKa of approximately 10.4.

  • 4-Methoxybenzyl Group: A lipophilic, UV-active aromatic moiety that imparts amphiphilic characteristics to the molecule.

The Purification Challenge: Purifying substituted azetidines presents distinct chromatographic hurdles. The basic nitrogen strongly interacts with the acidic silanol groups present on standard bare silica gel. This interaction causes irreversible adsorption, severe peak tailing, and poor recovery[2]. Furthermore, the strained four-membered ring is susceptible to acid-catalyzed ring-opening. Therefore, traditional purification methods employing acidic modifiers (e.g., 0.1% TFA) must be avoided or carefully controlled to prevent degradation[3].

Purification Strategy Workflow

To navigate these challenges, we have developed a self-validating purification workflow. The decision tree below outlines the optimal technique based on the crude mixture's impurity profile.

AzetidinePurification Start Crude 2-[(4-Methoxyphenyl)methyl]azetidine Assess Assess Impurity Profile Start->Assess LLE Acid-Base Extraction (Removes Neutral/Acidic Impurities) Assess->LLE High neutral organic load Chrom Chromatography Selection Assess->Chrom Complex mixture LLE->Chrom Further polishing needed NP_Silica Normal Phase (Silica) Requires 1% Et3N Modifier Chrom->NP_Silica Standard lab setup NP_Amine Normal Phase (KP-NH) Amine-Functionalized Silica Chrom->NP_Amine Best recovery/peak shape RP_HPLC Reverse Phase HPLC High pH Buffer (pH 10) Chrom->RP_HPLC High purity needed (>99%) Pure Purified Azetidine Compound NP_Silica->Pure NP_Amine->Pure RP_HPLC->Pure

Figure 1: Decision tree for the purification of polar azetidine compounds.

Experimental Protocols & Mechanistic Causality

Protocol A: Acid-Base Liquid-Liquid Extraction (A/B LLE)

Causality & Rationale: This protocol exploits the high pKa (~10.4) of the azetidine ring. By lowering the pH below 2, the secondary amine is fully protonated, forming a highly water-soluble hydrochloride salt. Neutral and lipophilic impurities (e.g., unreacted 4-methoxybenzaldehyde or dibenzyl ether byproducts) remain in the organic phase and are discarded[2]. Subsequent basification to pH > 12 regenerates the free base, which is then cleanly extracted back into a fresh organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-[(4-Methoxyphenyl)methyl]azetidine mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1 M Aqueous HCl (3 x 10 mL/g). The azetidine partitions into the aqueous layer.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1 x 10 mL/g) to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (to mitigate exothermic neutralization) and slowly add 2 M NaOH until the pH reaches 12-13 (verify with pH paper). The solution will turn cloudy as the free base oils out.

  • Basic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified free base.

Protocol B: Normal-Phase Flash Chromatography (Base-Modified)

Causality & Rationale: To prevent the basic azetidine nitrogen from hydrogen-bonding with or irreversibly binding to acidic silanol groups on standard silica gel, the stationary phase must be deactivated[2]. This is achieved by adding a volatile basic modifier (1% Triethylamine, Et₃N) to the mobile phase. Alternatively, using an amine-functionalized silica column (e.g., KP-NH) permanently shields the silanols, offering superior peak shape without the need for mobile phase additives[4].

Step-by-Step Methodology (Standard Silica with Et₃N):

  • Solvent Preparation: Prepare a mobile phase system of Hexanes and EtOAc. Add 1% (v/v) Et₃N to both solvent reservoirs.

  • Column Equilibration: Flush the standard silica column with 3-5 column volumes (CV) of Hexanes containing 1% Et₃N to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the semi-purified azetidine in a minimum volume of DCM and load it onto the column.

  • Elution: Run a gradient from 0% to 50% EtOAc in Hexanes (maintaining 1% Et₃N throughout).

  • Detection & Concentration: Monitor fractions via UV (254 nm, utilizing the 4-methoxybenzyl chromophore) or TLC (staining with Ninhydrin). Pool product-containing fractions and evaporate. Note: Extended drying under high vacuum is required to remove residual Et₃N.

Protocol C: High-pH Reverse-Phase Preparative HPLC

Causality & Rationale: Standard Reverse-Phase (RP) HPLC relies on acidic modifiers (0.1% TFA or Formic Acid). For 2-[(4-Methoxyphenyl)methyl]azetidine, low pH protonates the amine, drastically reducing its LogD and causing it to elute near the void volume on a C18 column. Furthermore, hot acidic conditions during concentration can trigger azetidine ring-opening[3]. Utilizing a high-pH buffer (pH 10) ensures the molecule remains in its neutral free-base form, maximizing hydrophobic interactions with the C18 stationary phase for optimal resolution and preventing degradation[4].

Step-by-Step Methodology:

  • Column Selection: Utilize a high-pH stable C18 column (e.g., Waters XBridge C18, 5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q Water, adjusted to pH 10.0 with Ammonium Hydroxide (NH₄OH).

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Run: Inject the sample (dissolved in DMSO/MeOH). Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Recovery: Collect the UV-active peak (270 nm). Lyophilize the fractions to remove the volatile aqueous buffer, yielding the pure free base.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for each purification strategy, providing a quick-reference guide for process selection.

Purification MethodStationary / Aqueous PhaseMobile / Organic PhaseModifiers / pHExpected RecoveryPrimary Use Case
Acid-Base LLE Aqueous HCl / NaOHEtOAc / DCMpH 1-2, then pH 12+85 - 95%Bulk removal of non-basic impurities; early-stage cleanup.
NP Chromatography Standard Bare SilicaHexanes / EtOAc1% Et₃N (Crucial)70 - 85%Separation of structurally similar basic/polar impurities.
Amine-Silica (KP-NH) Primary Amine BondedHexanes / EtOAcNone required80 - 90%High-resolution normal phase without volatile amine contamination.
RP-Prep HPLC High-pH Stable C18Water / Acetonitrile10 mM NH₄HCO₃ (pH 10)75 - 85%Final polishing for >99% purity; isolation of the free base.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Product Catalog: 2-[(4-methoxyphenyl)methyl]azetidine Source: AccelaChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Methoxyphenyl)methyl]azetidine

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the synthesis of this and related azetidine derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-substituted azetidines like 2-[(4-Methoxyphenyl)methyl]azetidine?

A1: Several general strategies are employed for the synthesis of 2-substituted azetidines. These include:

  • Reduction of 2-Azetidinones (β-Lactams): This is a widely used method due to the commercial availability of various β-lactams.[1][2] Reducing agents like lithium aluminum hydride (LAH) or diborane are effective for this transformation.[1]

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor containing an amine and a suitable leaving group at the γ-position.[1][3] This is a fundamental and common method for forming the azetidine ring.[1]

  • Alkylation of Azetidine Derivatives: Direct alkylation of the azetidine ring or its precursors can be achieved using organometallic reagents.[4][5][6]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to forming the azetidine ring.[7][8]

Q2: I am observing low yields in my synthesis. What are the potential causes?

A2: Low yields in azetidine synthesis can stem from several factors:

  • Side Reactions: Competing reactions are a common issue. For instance, in intramolecular cyclizations, the formation of more stable five-membered pyrrolidine rings can compete with the desired four-membered azetidine ring formation.[3] Elimination reactions can also compete with the nucleophilic substitution required for ring closure.[1]

  • Ring Strain: The inherent strain of the four-membered azetidine ring can make its formation challenging and can lead to ring-opening under harsh reaction conditions.[1][9]

  • Steric Hindrance: Bulky substituents on either the starting materials or the azetidine ring can impede the desired reaction.

  • Reagent Purity and Reaction Conditions: The purity of reagents and solvents is crucial. Moisture, in particular, can quench organometallic reagents and interfere with many of the reactions used to synthesize azetidines.[10] Temperature, reaction time, and the choice of base or catalyst are also critical parameters that require careful optimization.

Q3: How can I effectively protect the azetidine nitrogen, and which protecting group is best?

A3: The azetidine nitrogen is a typical secondary amine and can be protected with common nitrogen protecting groups.[6] The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group. It is generally stable to nucleophiles and catalytic hydrogenation but can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[9][11][12][13]

  • Benzyl (Bn): This group is stable to a wide range of conditions but can be removed by catalytic hydrogenation.

  • Sulfonyl Derivatives (e.g., Tosyl, Ts): These are robust protecting groups, often requiring strong reducing agents for removal.

The "best" protecting group is context-dependent. For multi-step syntheses, an orthogonal protection strategy, where protecting groups can be removed selectively without affecting others, is highly desirable.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine and offers targeted solutions.

Scenario 1: Synthesis via Grignard Addition to an Azetidin-2-one followed by Reduction

This two-step approach involves the addition of a 4-methoxybenzyl Grignard reagent to an N-protected azetidin-2-one, followed by reduction of the resulting intermediate.

Problem 1: Low yield of the Grignard addition product.

  • Possible Cause A: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and air.[10][14]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).[14]

  • Possible Cause B: Enolization of the Azetidin-2-one. The Grignard reagent can act as a base, deprotonating the α-carbon of the azetidin-2-one, leading to the recovery of starting material after workup.[15]

    • Solution: Perform the reaction at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. The use of a less sterically hindered Grignard reagent, if possible, can also help.

  • Possible Cause C: Side reactions of the Grignard reagent. Grignard reagents can react with esters twice to form tertiary alcohols.[16]

    • Solution: Carefully control the stoichiometry of the Grignard reagent. Adding the azetidin-2-one solution to the Grignard reagent solution can sometimes minimize side reactions.

Problem 2: Difficulty in reducing the intermediate to the final product.

  • Possible Cause A: Incomplete Reduction. The intermediate hemiaminal or related species may be resistant to reduction.

    • Solution: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including amides and lactams.[17][18] Ensure an adequate excess of LAH is used and that the reaction is allowed to proceed for a sufficient time, often with heating.

  • Possible Cause B: Ring Opening. The strained azetidine ring can be susceptible to opening under harsh reduction conditions.

    • Solution: Consider milder reducing agents if LAH proves too harsh. Alternatively, hydroalanes have been reported as effective and specific reducing agents for converting azetidin-2-ones to azetidines.[19]

Scenario 2: Synthesis via Intramolecular Cyclization

This approach typically involves the cyclization of a γ-amino alcohol or a related derivative where the hydroxyl group has been converted to a good leaving group (e.g., mesylate or tosylate).

Problem 1: Formation of a pyrrolidine byproduct.

  • Possible Cause: Competing 5-endo-tet cyclization is occurring alongside the desired 4-exo-tet cyclization.[3]

    • Solution: The choice of catalyst and solvent can significantly influence the regioselectivity. The use of certain Lewis acids has been shown to favor the formation of the azetidine product.[3] Screening different solvents can also improve the selectivity.

Problem 2: Low yield due to intermolecular side reactions.

  • Possible Cause: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent, which favors the intramolecular pathway.

Scenario 3: N-Deprotection of a Boc-Protected Azetidine

Problem: Ring opening or other side reactions during Boc deprotection.

  • Possible Cause: The acidic conditions required for Boc removal can lead to the opening of the strained azetidine ring.[9]

    • Solution:

      • Milder Acidic Conditions: Use a lower concentration of trifluoroacetic acid (TFA) or perform the reaction at a lower temperature (e.g., 0 °C).[9] Aqueous phosphoric acid has also been reported as a mild reagent for N-Boc deprotection.[11]

      • Alternative Reagents: For sensitive substrates, non-acidic methods can be employed. For example, heating with water under catalyst-free conditions has been shown to deprotect N-Boc groups.[12] Another option is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes with microwave heating.[20]

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Reduction of an N-Boc-2-Azetidinone with LAH
  • Suspend lithium aluminum hydride (LAH) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-Boc-2-azetidinone in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Deprotection Methods for N-Boc Azetidines
MethodReagentsTemperatureTimeTypical YieldReference
Standard Acidic50% TFA in DCMRoom Temp30 min>90%[13]
Mild Acidic85% H₃PO₄ in THFRoom TempVariesHigh[11]
Catalyst-FreeWater90-100 °C<15 min>90%[12]
Fluorinated AlcoholTFE or HFIP100-150 °C (Microwave)1-2 h~80%[20]

IV. Visualizing the Workflow

Workflow for the Synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine

G cluster_0 Route 1: Grignard Addition & Reduction cluster_1 Route 2: Intramolecular Cyclization cluster_2 Final Deprotection Step A N-Boc-azetidin-2-one C Addition Product A->C Grignard Addition B 4-Methoxybenzyl magnesium bromide B->C E N-Boc-2-[(4-Methoxyphenyl)methyl]azetidine C->E Reduction D LAH Reduction D->E F γ-Amino alcohol precursor H Activated Precursor F->H Activation G Activation of OH group (e.g., MsCl, TsCl) G->H J 2-[(4-Methoxyphenyl)methyl]azetidine H->J Cyclization I Base-mediated cyclization I->J K N-Boc protected azetidine M 2-[(4-Methoxyphenyl)methyl]azetidine K->M Deprotection L Acidic Conditions (e.g., TFA) L->M

Caption: Synthetic routes to 2-[(4-Methoxyphenyl)methyl]azetidine.

V. References

  • Blake, A. J., Danks, T. N., & Parsons, S. (2000). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (21), 3867-3874.

  • Hetrocyclic Chemistry. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Enamine, & Pfizer. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035.

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • Various Authors. (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.

  • Musci, P., Colella, M., Altomare, A., Romanazzi, G., Sheikh, N. S., Degennaro, L., & Luisi, R. (2022). Dynamic phenomena and complexation effects in the α-lithiation and asymmetric functionalization of azetidines. Molecules, 27(9), 2847.

  • Kürti, L., & Ess, D. H. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(42), 15039-15043.

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Berredjem, M., Aouf, N.-E., & Régaïnia, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).

  • Reddy, B. V. S., & Reddy, L. R. (2009). Deprotection of N-BOC compounds. Google Patents.

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Kozikowski, A. P., et al. (1993). Synthesis of trans-azetidines-2,4-dicarboxylic acid and their N-methyl derivatives as activators of metabotropic receptors. Journal of Medicinal Chemistry, 36(19), 2706-2708.

  • Kravasin, A., & Palmisano, G. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3847.

  • Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49603-49627.

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Reductive Ring Opening of 2-Azetidinones Promoted by Sodium Borohydride. The Journal of Organic Chemistry, 72(21), 7980-7991.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ball, N. D., & Moody, C. J. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications, 16(1), 1-9.

  • Salgado, A., Boeykens, M., Gauthier, C., De Clercq, J.-P., & De Kimpe, N. (2002). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Tetrahedron, 58(14), 2763-2775.

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Spring, D. R., & Wessjohann, L. A. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

  • Reddit. (2024, January 31). LAH reduction. r/OrganicChemistry. [Link]

  • Ojima, I., & Yamashita, M. (1976). Effective route to azetidines from azetidin-2-ones with the use of hydroalanes as specific reducing agents. Journal of the American Chemical Society, 98(21), 6703-6704.

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Chen, Y.-C., & Lu, C.-D. (2021). Preparation of 2-substituted azetidines via C-H arylation. Tetrahedron Letters, 82, 153099.

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Luisi, R., & Capriati, V. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(16), 11047-11057.

  • Luisi, R., & Capriati, V. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(16), 11047-11057.

Sources

Optimization

Technical Support Center: 2-[(4-Methoxyphenyl)methyl]azetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine (also known as 2-(4-methoxybenzyl)azetidine). Azetidines are highly valuable, conformationally restricted four-membered ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine (also known as 2-(4-methoxybenzyl)azetidine). Azetidines are highly valuable, conformationally restricted four-membered nitrogen heterocycles used extensively in modern drug discovery . However, their synthesis is notoriously challenging due to the high ring strain (~26 kcal/mol) associated with the four-membered ring, which often makes the required 4-exo-tet cyclization kinetically and thermodynamically less favorable than competing side reactions .

This guide is designed for researchers and process chemists. It deconstructs the most scalable synthetic route—the cyclization of 1,3-amino alcohols—explaining the causality behind common impurities, providing a troubleshooting FAQ, and outlining a self-validating experimental protocol.

Reaction Pathway & Impurity Branching

Understanding where your synthesis deviates from the target pathway is the first step in troubleshooting. The diagram below illustrates the critical branching points during the activation, cyclization, and deprotection phases.

AzetidineSynthesis A 1,3-Amino Alcohol 1-(benzylamino)-4-(4-methoxyphenyl)butan-2-ol B Mesylated Intermediate (Activated Alcohol) A->B MsCl, Et3N (0 °C to RT) C N-Protected Azetidine 1-benzyl-2-(4-methoxybenzyl)azetidine B->C Base / Heat (4-exo-tet cyclization) E Impurity A Elimination (Alkene) B->E E2 Elimination (Strong Base) F Impurity B Dimerization (Diazocane) B->F Intermolecular (High Concentration) D Target API 2-[(4-Methoxyphenyl)methyl]azetidine C->D Pd/C, H2 (Hydrogenolysis) G Impurity C Demethylated Phenol C->G Harsh Acid (Ether Cleavage)

Reaction pathway and impurity branching in 2-[(4-Methoxyphenyl)methyl]azetidine synthesis.

Troubleshooting Guide & FAQs

Q1: During the cyclization of the mesylated intermediate, I am seeing a significant amount of an alkene byproduct (Impurity A) instead of my azetidine. How can I suppress this? A: The formation of the alkene is a classic E2 elimination side-reaction. Because the 4-exo-tet cyclization is entropically and enthalpically disfavored, strong or sterically hindered bases (e.g., KOtBu, NaH) often act as Brønsted bases rather than facilitating the required nucleophilic attack . Solution: Switch to a milder, non-nucleophilic base in a biphasic system (e.g., anhydrous K₂CO₃ in acetonitrile). The solid-liquid interface provides a controlled basic environment that favors Sₙ2 ring closure over E2 elimination. Additionally, ensure you are using a mesylate rather than a tosylate; the smaller steric profile of the mesylate group facilitates the tight transition state required for four-membered ring formation.

Q2: LC-MS analysis of my crude cyclization mixture shows a mass corresponding to exactly twice the expected product (m/z ~535). What causes this, and how do I fix it? A: You are observing Impurity B, an 8-membered 1,5-diazocane dimer. This occurs when the rate of intermolecular alkylation exceeds the rate of intramolecular cyclization. Intramolecular cyclization follows first-order kinetics, whereas intermolecular dimerization follows second-order kinetics. Solution: Implement high-dilution conditions. Maintaining a substrate concentration below 0.05 M significantly suppresses dimer formation by starving the second-order pathway. If scaling up makes high dilution impractical, consider continuous flow chemistry to maintain a low steady-state concentration of the reactive intermediate.

Q3: After the final deprotection step, I detect a polar impurity missing 14 Da from the target mass. What is this? A: A loss of 14 Da (CH₂) indicates the formation of Impurity C, the demethylated phenol (2-(4-hydroxybenzyl)azetidine). The 4-methoxybenzyl (PMB) ether is highly electron-rich and sensitive to strong Lewis acids or harsh Brønsted acids (like BBr₃ or boiling HBr), which are sometimes mistakenly used for deprotection. Solution: If you are removing an N-benzyl protecting group, rely strictly on catalytic hydrogenolysis (Pd/C, H₂) in a neutral solvent like ethanol. Avoid acidic additives unless absolutely necessary, and never use strong ether-cleaving reagents on this specific substrate.

Quantitative Analytical Markers and Control Limits

To ensure batch-to-batch consistency, monitor the following analytical markers during your synthesis.

ImpurityMechanism of FormationAnalytical Marker (LC-MS / ¹H NMR)Acceptable LimitControl Strategy
Alkene (Impurity A) E2 elimination of mesylate[M+H]⁺ = 268.17 (Isomer); NMR: vinylic protons at 5.5-6.0 ppm< 0.5% AUCUse mild, heterogeneous base (K₂CO₃) instead of soluble strong bases.
Diazocane Dimer (Impurity B) Intermolecular alkylation[M+H]⁺ = 535.34; Broadened NMR signals due to ring flux< 0.1% AUCMaintain substrate concentration < 0.05 M during cyclization.
Phenol (Impurity C) Acidic cleavage of PMB ether[M+H]⁺ = 164.10; Loss of OCH₃ singlet at 3.8 ppm< 0.1% AUCAvoid strong acids; use mild Pd/C H₂ for deprotection.
Unreacted Mesylate Incomplete cyclization[M+H]⁺ = 364.15; Mesyl CH₃ singlet at 3.0 ppm< 0.05% AUCEnsure rigorous anhydrous conditions and sufficient heating time (16h).

Self-Validating Experimental Protocol

This protocol integrates mandatory validation checkpoints to ensure causality and prevent the propagation of impurities to subsequent steps.

Phase 1: Mesylation and Cyclization (Telescoped)
  • Preparation : Dissolve 1-(benzylamino)-4-(4-methoxyphenyl)butan-2-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 200 mL). Causality note: The 0.05 M dilution is critical to suppress Impurity B (dimer).

  • Activation : Cool the solution to 0 °C under a nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq). Dropwise add methanesulfonyl chloride (MsCl, 12.0 mmol, 1.2 eq) over 15 minutes to prevent localized heating.

  • Validation Check 1 : Stir for 30 minutes at 0 °C. Perform TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.2) must be completely consumed, showing only the mesylate (R_f ~0.6). Proceed only if conversion is >99%.

  • Solvent Exchange : Concentrate the DCM solution under reduced pressure at 25 °C to yield the crude mesylate. Immediately redissolve in anhydrous acetonitrile (MeCN, 200 mL) to maintain the 0.05 M dilution.

  • Cyclization : Add anhydrous K₂CO₃ (30.0 mmol, 3.0 eq) to the MeCN solution. Heat to 80 °C for 16 hours under nitrogen.

  • Validation Check 2 : Pull a 50 µL aliquot for LC-MS analysis. Confirm the presence of the N-benzyl azetidine mass ([M+H]⁺ = 268.17). Verify that the dimer mass ([M+H]⁺ = 535.34) is <0.1% by AUC.

  • Workup : Cool to room temperature, quench with water (100 mL), and extract with ethyl acetate (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield pure 1-benzyl-2-(4-methoxybenzyl)azetidine.

Phase 2: Deprotection (Hydrogenolysis)
  • Reaction : Dissolve the purified intermediate (5.0 mmol) in absolute ethanol (50 mL). Add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.5 mmol).

  • Hydrogenation : Purge the reaction vessel three times with nitrogen, followed by three purges with hydrogen gas. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Validation Check 3 : Pull an aliquot, filter through a micro-syringe filter, and obtain a crude ¹H NMR. Confirm the disappearance of the benzyl CH₂ protons (~3.8 ppm) while verifying the retention of the methoxy singlet (~3.8 ppm) and the PMB CH₂ protons. This confirms successful deprotection without generating Impurity C.

  • Isolation : Filter the entire reaction mixture through a tight pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the final target, 2-[(4-Methoxyphenyl)methyl]azetidine .

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23837. URL:[Link]

  • Miura, T., et al. (2023). Constructing Four-Membered Heterocycles by Cycloisomerization. ACS Catalysis, 13(6), 3984-3992. URL:[Link]

  • Kuriyama, Y., et al. (2023). Azetidine Synthesis by La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of Cis-3,4-Epoxy Amines. Frontiers in Chemistry, 11, 1251299. URL:[Link]

Troubleshooting

Technical Support Center: Refining the Workup Procedure for 2-[(4-Methoxyphenyl)methyl]azetidine

Welcome to the technical support center for 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup and purification of this compound. The inherent reactivity of the strained azetidine ring, coupled with the specific functionalities of this molecule, can present unique challenges.[1] This resource aims to address these issues with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental workup of 2-[(4-Methoxyphenyl)methyl]azetidine in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected after the initial workup. What are the potential causes and how can I improve it?

Answer:

Low yields for azetidine syntheses can often be attributed to issues during the reaction itself or losses during the workup and purification stages.[2] Here are several factors to consider:

  • Incomplete Reaction: The formation of the azetidine ring can be a delicate process.[3] Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The strained four-membered ring of azetidines makes them susceptible to side reactions like polymerization, especially under acidic conditions or at elevated temperatures.[2][4] The presence of a viscous, insoluble material in your reaction flask is a strong indicator of polymerization.

  • Product Degradation during Workup: Azetidines can undergo ring-opening if exposed to strong acidic conditions during an aqueous workup.[5] This is a critical consideration. If your protocol involves an acid wash, use a mild acid (e.g., dilute citric acid or saturated ammonium chloride solution) and minimize the contact time.

  • Losses during Extraction: 2-[(4-Methoxyphenyl)methyl]azetidine, being a basic amine, can be protonated. If the pH of your aqueous layer is too low during extraction with an organic solvent, your product may remain in the aqueous phase as a salt. Conversely, if the pH is too high, you risk deprotonating any acidic impurities, which could then be extracted along with your product. It is crucial to adjust the pH of the aqueous layer to be basic (pH 9-11) before extracting your amine product.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_completion Check reaction completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material extend_rxn Extend reaction time or increase temperature moderately incomplete->extend_rxn check_workup Review Workup Procedure complete->check_workup acid_exposure Prolonged or strong acid exposure? check_workup->acid_exposure yes_acid Yes acid_exposure->yes_acid no_acid No acid_exposure->no_acid minimize_acid Use mild acid (e.g., sat. NH4Cl) and reduce contact time yes_acid->minimize_acid Solution check_extraction Check Extraction pH no_acid->check_extraction ph_low Aqueous pH too low during extraction? check_extraction->ph_low yes_ph Yes ph_low->yes_ph no_ph No ph_low->no_ph adjust_ph Adjust aqueous pH to 9-11 before extraction yes_ph->adjust_ph Solution consider_other Consider other loss mechanisms (e.g., volatility, adsorption) no_ph->consider_other re_extract Re-extract aqueous layers adjust_ph->re_extract

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My purified product shows persistent impurities in the 1H NMR spectrum. What are these likely to be and how can I remove them?

Answer:

The nature of the impurities will largely depend on the synthetic route used to prepare the azetidine. Common synthetic pathways include the cyclization of γ-haloamines or the reduction of the corresponding β-lactam.[3][6]

Common Impurities and Their Removal:

Impurity Potential Source 1H NMR Signature (approx. δ, CDCl3) Removal Strategy
Unreacted 4-methoxybenzaldehydeReductive amination with 4-methoxybenzaldehyde~9.9 ppm (s, 1H, aldehyde proton)Acid-base extraction. The aldehyde is neutral and will remain in the organic phase when the basic azetidine is extracted into an acidic aqueous phase.[5]
4-methoxybenzyl alcoholOver-reduction of 4-methoxybenzaldehyde~4.6 ppm (s, 2H, benzylic protons)Similar to the aldehyde, this neutral impurity can be removed by acid-base extraction.[5]
Ring-opened byproductsAcid-catalyzed hydrolysis during workupBroad signals, complex aliphatic regionCareful pH control during workup is preventative. If present, purification by column chromatography is often necessary.
Residual SolventsIncomplete removal after extraction/chromatographyCharacteristic peaks (e.g., DCM: ~5.3 ppm, EtOAc: ~2.0, 4.1, 1.2 ppm)Drying the purified product under high vacuum for an extended period.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of the organic layer). The basic 2-[(4-Methoxyphenyl)methyl]azetidine will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K2CO3) until the pH is between 9 and 11.

  • Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (3 x volume of the aqueous layer). The deprotonated, neutral product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

Question 3: I am having difficulty purifying the product by column chromatography. It seems to be streaking on the silica gel.

Answer:

Streaking of amines on silica gel during column chromatography is a common issue due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica. This can lead to poor separation and low recovery.

Solutions for Improved Chromatographic Purification:

  • Basified Silica/Solvent System: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved in two ways:

    • Adding a tertiary amine to the eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.1-1% v/v).[7]

    • Using basified silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine, and pack the column with this slurry.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.

  • Solvent System Selection: For nitrogen-containing heterocycles, a common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[8][9] The addition of a small amount of a polar solvent like methanol can help to displace the polar amine from the silica surface and improve the peak shape.

Recommended Starting Conditions for Column Chromatography:

Parameter Recommendation
Stationary Phase Silica gel
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine
TLC Visualization UV light (254 nm) and/or a potassium permanganate (KMnO4) stain

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-[(4-Methoxyphenyl)methyl]azetidine?

A1: Like many amines and strained heterocycles, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric CO2 and moisture.[10] It is recommended to store it in a tightly sealed container in a cool, dry place, away from light and strong acids.[4][11][12] For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: My final product is an oil. Can it be solidified?

A2: While the free base of 2-[(4-Methoxyphenyl)methyl]azetidine may be an oil at room temperature, it is often possible to form a solid salt for easier handling, storage, and purification.[5] This can be achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of an acid, such as hydrochloric acid (as a solution in ether) or oxalic acid. The resulting salt will often precipitate and can be collected by filtration. Recrystallization of the salt can further enhance its purity.[1]

Q3: What are the key safety precautions when handling this compound?

A3: Azetidine and its derivatives should be handled with care due to their potential reactivity and biological activity.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][13] Avoid inhalation of vapors and contact with skin and eyes.[14] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[14]

Q4: Which analytical techniques are best for characterizing the final product?

A4: A combination of techniques is recommended for full characterization:

  • 1H and 13C NMR Spectroscopy: Provides detailed structural information and is excellent for assessing purity by identifying characteristic peaks and the absence of impurity signals.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS are also useful for identifying volatile impurities.[15]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., C-N, C-O, aromatic C-H).

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final compound with high accuracy.[16]

Characterization Workflow:

G start Purified Product nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry (e.g., GC-MS) start->ms ir FT-IR Spectroscopy start->ir hplc HPLC start->hplc structure_purity Confirm Structure and Assess Purity nmr->structure_purity mw_confirm Confirm Molecular Weight ms->mw_confirm fg_confirm Confirm Functional Groups ir->fg_confirm high_purity High-Purity Assessment hplc->high_purity final Final Characterized Compound structure_purity->final mw_confirm->final fg_confirm->final high_purity->final

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine

Welcome to the technical support center for the stereoselective synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to maintaining stereochemical integrity during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant racemization during the synthesis of my target 2-substituted azetidine. What are the most likely causes?

Answer:

Racemization during the synthesis of chiral 2-substituted azetidines like 2-[(4-Methoxyphenyl)methyl]azetidine can be a significant challenge. The primary causes often relate to the stability of key intermediates and the reaction conditions employed. The strained nature of the azetidine ring can make it susceptible to ring-opening and re-closing mechanisms that scramble the stereocenter at the C2 position.[1][2]

Key factors that can induce racemization include:

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions can promote racemization. For instance, some electroreductive intramolecular coupling methods have been observed to cause some degree of racemization.[3] Similarly, the presence of strong Lewis acids or bases can catalyze ring-opening, leading to a loss of stereochemical purity.[4]

  • Elevated Temperatures: Prolonged reaction times at high temperatures can provide the energy needed to overcome the activation barrier for racemization pathways.[4]

  • Unstable Intermediates: The formation of transient species that are achiral or readily undergo inversion at the stereocenter is a common cause. For example, the formation of an iminium ion intermediate can lead to a loss of stereochemistry.

  • Inappropriate Protecting Groups: The choice of protecting group for the azetidine nitrogen is crucial. Some protecting groups can influence the acidity of the C2 proton or the stability of the ring, inadvertently promoting racemization.[5]

To troubleshoot, a systematic evaluation of your reaction parameters is recommended.

Question 2: How can I minimize racemization during the key cyclization step to form the azetidine ring?

Answer:

Minimizing racemization during the formation of the azetidine ring requires careful selection of the synthetic strategy and precise control over reaction conditions. Here are several field-proven approaches:

1. Utilize Chiral Auxiliaries:

A robust method to control stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to your substrate to direct the stereochemical outcome of the reaction. For example, a diastereoselective α-alkylation of an N-borane complex of an azetidine-2-carbonitrile derived from a chiral amine has been shown to be effective.[6]

  • Workflow for Chiral Auxiliary Approach:

    • Couple the achiral azetidine precursor to a chiral auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine).[6]

    • Perform the key bond-forming reaction to introduce the (4-methoxyphenyl)methyl group. The auxiliary will direct the approach of the electrophile.

    • Remove the chiral auxiliary under conditions that do not affect the newly formed stereocenter.

    Chiral_Auxiliary_Workflow Start Achiral Azetidine Precursor Auxiliary Couple with Chiral Auxiliary Start->Auxiliary Reaction Diastereoselective Reaction (e.g., Alkylation) Auxiliary->Reaction Removal Remove Auxiliary Reaction->Removal Product Enantiopure 2-Substituted Azetidine Removal->Product

2. Employ Asymmetric Catalysis:

Asymmetric catalysis offers an elegant and atom-economical approach. This involves using a chiral catalyst to control the stereochemistry of the reaction. For instance, copper-catalyzed enantioselective difunctionalization of azetines can provide access to chiral 2,3-disubstituted azetidines with high enantioselectivity. [7][8]While this specific example is for 2,3-disubstitution, the principle of using a chiral ligand to control the stereochemical outcome is broadly applicable.

3. Optimize Reaction Conditions:

  • Low Temperatures: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. This is particularly important during steps involving strong bases or nucleophiles. [4]* Choice of Base and Solvent: Use non-nucleophilic, sterically hindered bases to avoid side reactions. The choice of solvent can also influence the stability of intermediates and transition states.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the risk of product racemization over time. [4]

Question 3: What role do protecting groups play in preventing racemization, and which ones are recommended?

Answer:

The choice of the nitrogen protecting group is critical for a successful stereoselective synthesis of 2-substituted azetidines. [5]A suitable protecting group should:

  • Be stable to the reaction conditions required for subsequent transformations.

  • Not activate the C2 position towards deprotonation and racemization.

  • Be removable under mild conditions that do not compromise the stereochemical integrity of the product.

Recommended Protecting Groups:

Protecting GroupAbbreviationKey Features & ConsiderationsCleavage Conditions
tert-ButoxycarbonylBocGenerally stable to a wide range of non-acidic conditions. Can be removed under mild acidic conditions.Trifluoroacetic acid (TFA), HCl in dioxane
BenzylBnStable to both acidic and basic conditions. Removable by hydrogenolysis.H₂, Pd/C
BenzyhydrylBHCan be used in asymmetric syntheses and removed under specific conditions.Varies depending on the specific synthesis.
tert-ButanesulfonylBusCan be used in conjunction with chiral sulfinamide chemistry and is removable under acidic conditions. [9]Acidic conditions. [9]

Protecting Groups to Use with Caution:

  • Electron-withdrawing groups (e.g., Tosyl, Nosyl): While robust, their removal often requires harsh conditions (e.g., strong reducing agents) that can be detrimental to the stereochemistry of the azetidine ring.

The ideal protecting group will depend on the overall synthetic route. It is often beneficial to choose a protecting group that can be removed under orthogonal conditions to other protecting groups in the molecule.

Question 4: I am performing an α-alkylation on an azetidine derivative and observing poor diastereoselectivity. How can I improve this?

Answer:

Poor diastereoselectivity in α-alkylation reactions of azetidine derivatives is a common issue. Here’s a troubleshooting guide to improve the stereochemical outcome:

1. Chelation Control with a Borane Complex:

One effective strategy is to form an N-borane complex of the azetidine. This can lock the conformation of the molecule and create a more sterically defined environment for the alkylation. A study demonstrated highly diastereoselective α-alkylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile via its N-borane complex. [6]

  • Proposed Mechanism: The borane coordinates to the nitrogen atom, and the subsequent deprotonation with a strong base like LDA at low temperature generates a stabilized enolate. The chiral auxiliary on the nitrogen then directs the incoming electrophile to one face of the molecule.

    Alkylation_Mechanism cluster_0 Stereocontrol in α-Alkylation A N-Borane Azetidine Complex B Deprotonation with LDA at -78°C A->B 1. C Formation of Chiral Enolate B->C 2. D Addition of Electrophile (e.g., Benzyl Bromide) C->D 3. E Diastereoselective Alkylation D->E 4.

    Caption: Key steps for diastereoselective α-alkylation via an N-borane complex.

2. Optimization of Reaction Parameters:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).Ensures rapid and complete deprotonation at low temperatures, minimizing side reactions.
Temperature Maintain a low temperature (e.g., -78 °C) during deprotonation and alkylation. [6]Reduces the kinetic energy of the system, enhancing the energy difference between the diastereomeric transition states.
Solvent Anhydrous ethereal solvents like Tetrahydrofuran (THF) are typically used.Solvates the lithium cation, influencing the aggregation state and reactivity of the enolate.
Addition Order Add the base to the substrate at low temperature, followed by the electrophile.Pre-forming the enolate before adding the electrophile can improve selectivity.

By implementing these strategies, you can significantly improve the diastereoselectivity of your α-alkylation reaction and minimize the formation of unwanted stereoisomers.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Link

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Link

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Link

  • Preparation of 2‐substituted azetidines via C−H arylation. Link

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Link

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Link

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Link

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Link

  • Novel Syntheses of Azetidines and Azetidinones. Link

  • How to prevent the ring-opening of azetidines during subsequent reactions. Link

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. Link

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link

  • Azetidine Synthesis. Link

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Link

  • Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. Link

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Link

  • Asymmetric Ring-Opening Transformation of Racemic Aziridines: Enantioselective Route to Benzodiazepines. Link

  • Aziridines as a protecting and directing group. Stereoselective synthesis of (+)-bromoxone. Link

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Link

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Link

  • 1.2 Azetidinones (~-Lactams). Link

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Link

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 2-[(4-Methoxyphenyl)methyl]azetidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) Executive Summary & Chemical Context The synthesis of four-membered sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8)

Executive Summary & Chemical Context

The synthesis of four-membered saturated nitrogen heterocycles—azetidines—presents a formidable challenge in modern organic chemistry. With a ring strain of approximately 26 kcal/mol, the thermodynamic penalty for ring closure is high, making these systems highly susceptible to ring-opening side reactions and polymerization.

2-[(4-Methoxyphenyl)methyl]azetidine is a highly valuable building block in medicinal chemistry, offering a conformationally restricted scaffold that improves the pharmacokinetic profiles of lead compounds. This guide objectively compares three distinct synthetic methodologies for constructing this strained architecture: β-Lactam Reduction , 4-exo-tet Cyclization , and Directed α-Alkylation . By analyzing the causality behind reagent selection and providing self-validating protocols, this guide equips process chemists with the data necessary to select the optimal route for scale-up or library generation.

Mechanistic Workflow & Strategy

AzetidineSynthesis Product 2-[(4-Methoxyphenyl)methyl]azetidine Route1 Route 1: β-Lactam Reduction (Alane-Mediated) Route1->Product AlH2Cl, THF Route2 Route 2: 4-exo-tet Cyclization (1,3-Amino Alcohol) Route2->Product MsCl, Base Route3 Route 3: α-Alkylation (N-Borane Complex) Route3->Product LDA, then Decyanation Prec1 4-(4-Methoxybenzyl) azetidin-2-one Prec1->Route1 Prec2 N-Protected 1-amino-4- (4-methoxyphenyl)butan-2-ol Prec2->Route2 Prec3 Azetidine-2-carbonitrile + 4-OMe-BnBr Prec3->Route3

Fig 1: Workflow comparing three synthetic routes to 2-[(4-Methoxyphenyl)methyl]azetidine.

In-Depth Analysis of Synthetic Routes

Route 1: Alane-Mediated Reduction of β-Lactams

The most industrially scalable approach relies on the construction of a β-lactam (via Staudinger or Kinugasa reactions) followed by carbonyl reduction.

  • The Causality of Reagent Choice: Standard reduction with Lithium Aluminum Hydride ( LiAlH4​ ) frequently fails, leading to reductive C–N bond cleavage due to the relief of ring strain. To circumvent this, chloroalane ( AlH2​Cl )—generated in situ from LiAlH4​ and AlCl3​ —is utilized. Chloroalane acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen. This coordination directs hydride delivery exclusively to the carbonyl carbon without activating the strained C–N bond for cleavage [1].

Route 2: 4-exo-tet Cyclization of 1,3-Amino Alcohols

This substitution approach builds the ring from an acyclic 1,3-amino alcohol precursor.

  • The Causality of Reagent Choice: According to Baldwin's rules, 4-exo-tet cyclizations are kinetically disfavored compared to 5- or 6-membered ring formations. To force the cyclization, the hydroxyl group must be converted into a highly reactive leaving group (e.g., a mesylate or triflate) [3]. Furthermore, because intermolecular dimerization (forming 8-membered rings or linear oligomers) competes heavily with intramolecular cyclization, the reaction must be run under strict high-dilution conditions.

Route 3: Diastereoselective α-Alkylation of N-Borane Complexes

A modern, late-stage functionalization approach involves the direct alkylation of an existing azetidine ring.

  • The Causality of Reagent Choice: Direct deprotonation and alkylation of azetidines is nearly impossible due to the basicity of the nitrogen and the instability of the resulting carbanion. By complexing the azetidine nitrogen with borane ( BH3​ ) and installing a cyano group at the C2 position, the ring is conformationally locked and the α-proton is highly acidified. This allows for clean deprotonation with LDA at cryogenic temperatures, followed by highly diastereoselective alkylation with 4-methoxybenzyl bromide[2].

Quantitative Data Comparison

The following table synthesizes the operational metrics of each route to guide process selection:

Performance MetricRoute 1: β-Lactam ReductionRoute 2: 4-exo-tet CyclizationRoute 3: N-Borane α-Alkylation
Overall Yield 65–80%40–55%60–75%
Stereocontrol Excellent (Complete Retention)Poor to ModerateExcellent (Diastereoselective)
Scalability High (Industrial standard)Low (Requires high dilution)Moderate (Cryogenic requirements)
Key Challenge Trace over-reduction (ring opening)Competing dimerizationMulti-step deprotection/decyanation
E-Factor Moderate (Aluminum waste)High (Excess solvent waste)Moderate

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction fidelity before proceeding.

Protocol A: β-Lactam Reduction (Route 1)
  • Reagent Preparation: Under an argon atmosphere, suspend LiAlH4​ (3.0 equiv) in anhydrous THF at 0 °C. Carefully add AlCl3​ (1.0 equiv) in small portions. Stir for 30 minutes to generate AlH2​Cl in situ.

  • Reduction: Dissolve 4-(4-methoxybenzyl)azetidin-2-one (1.0 equiv) in anhydrous THF and add dropwise to the alane solution over 20 minutes to maintain the internal temperature below 5 °C.

  • Reaction & Validation: Warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor via IR spectroscopy. The reaction is complete when the strong β-lactam C=O stretch at ~1750 cm⁻¹ completely disappears.

  • Quench: Cool to 0 °C and quench using the Fieser method ( n mL H2​O , n mL 15% NaOH, 3n mL H2​O per gram of LiAlH4​ ) to precipitate granular aluminum salts. Filter through Celite and concentrate the filtrate to yield the product.

Protocol B: Mesylate Cyclization (Route 2)
  • Activation: Dissolve N-Boc-1-amino-4-(4-methoxyphenyl)butan-2-ol (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour.

    • Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material.

  • Cyclization: Isolate the crude mesylate via aqueous workup. Dissolve the intermediate in a large volume of anhydrous THF (to achieve a 0.01 M concentration) to prevent dimerization.

  • Base Addition: Add Potassium tert-butoxide ( t BuOK, 1.5 equiv) at 0 °C. Heat to 50 °C for 12 hours.

    • Checkpoint: LC-MS analysis should indicate the presence of the cyclized N-Boc azetidine mass [M+H]⁺ = 278.1.

  • Deprotection: Treat the crude mixture with TFA/DCM (1:1) for 2 hours at room temperature to yield the free amine.

Protocol C: α-Alkylation of N-Borane Complex (Route 3)
  • Deprotonation: Dissolve the N-borane complex of azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF and cool to -78 °C. Add LDA (1.2 equiv) dropwise and stir for 30 minutes.

  • Alkylation: Add 4-methoxybenzyl bromide (1.3 equiv) dropwise at -78 °C. Slowly warm the mixture to room temperature over 4 hours.

    • Checkpoint: ¹H NMR of an aliquot should show the incorporation of the methoxy peak at ~3.80 ppm and the benzylic protons.

  • Decyanation & Deboronation: Treat the resulting intermediate with Sodium metal in liquid Ammonia ( Na/NH3​ ) at -33 °C to reductively cleave the cyano group. Subsequently, reflux the intermediate in ethanol with DABCO to remove the borane protecting group.

    • Checkpoint: ¹¹B NMR must show the complete disappearance of the borane signal (typically around -15 ppm) to confirm successful deprotection [2].

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews (2008).[Link]

  • Tayama, E., & Nakanome, N. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." RSC Advances (2021).[Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles (2011).[Link]

Comparative

Spectroscopic Validation Guide: 2-[(4-Methoxyphenyl)methyl]azetidine vs. β-Lactam Precursors

Introduction Azetidines are highly sought-after structural motifs in medicinal chemistry, frequently deployed as metabolically stable, conformationally restricted bioisosteres for pyrrolidines and piperidines. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines are highly sought-after structural motifs in medicinal chemistry, frequently deployed as metabolically stable, conformationally restricted bioisosteres for pyrrolidines and piperidines. The synthesis of 2-substituted azetidines, such as 2-[(4-Methoxyphenyl)methyl]azetidine , typically proceeds via the reduction of a corresponding β-lactam precursor, 4-(4-methoxybenzyl)azetidin-2-one .

This guide provides a comprehensive spectroscopic comparison to objectively track the performance of this synthetic transformation. By understanding the causality behind the spectroscopic shifts, drug development professionals can establish self-validating workflows to ensure high-fidelity product isolation.

Synthetic Workflow & Mechanism

The construction of the azetidine ring often relies on the Staudinger [2+2] cycloaddition between an imine and a ketene to form the β-lactam core, followed by exhaustive reduction1[1]. The reduction step is mechanically critical: the conversion of the amide carbonyl to a methylene group fundamentally alters the electronic environment and ring strain of the heterocycle.

Synthesis A Imine + Ketene B [2+2] Cycloaddition A->B C 4-(4-Methoxybenzyl) azetidin-2-one B->C D Reduction (LiAlH4) C->D E 2-[(4-Methoxyphenyl) methyl]azetidine D->E

Figure 1: Synthetic workflow from starting materials to target azetidine via β-lactam reduction.

Spectroscopic Comparison: Causality and Data

When tracking the reduction of the β-lactam precursor to the target azetidine, researchers must rely on orthogonal spectroscopic techniques to confirm complete conversion 2[2].

1. Infrared (IR) Spectroscopy: The most immediate diagnostic tool is IR spectroscopy. The highly strained β-lactam carbonyl exhibits a characteristic, high-frequency stretching band at ~1750 cm⁻¹. Upon successful reduction, this band completely disappears, replaced by a secondary amine N-H stretch at ~3300 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR shifts provide deeper mechanistic confirmation of the structural rehybridization[2].

  • Carbonyl Deshielding Loss: In the β-lactam, the C3 protons are positioned alpha to the carbonyl, resulting in a deshielded multiplet at δ 2.6–3.1 ppm. Post-reduction, the loss of the carbonyl's anisotropic effect causes these protons to shift significantly upfield to δ 2.1–2.2 ppm.

  • Ring Conformation Changes: The C4 proton of the lactam (which becomes the C2 proton of the azetidine) shifts downfield from δ 3.75 ppm to δ 4.05 ppm. This is due to the transition from a rigid, planar amide environment to a more flexible, basic secondary amine environment.

  • ¹³C Validation: The disappearance of the amide carbonyl carbon at δ ~168 ppm is the definitive marker of a complete reaction.

Quantitative Spectroscopic Data Summary
Spectroscopic MetricPrecursor: 4-(4-Methoxybenzyl)azetidin-2-oneProduct: 2-[(4-Methoxyphenyl)methyl]azetidineDiagnostic Shift / Causality
IR (C=O stretch) ~1750 cm⁻¹ (Strong)AbsentComplete reduction of the lactam carbonyl.
IR (N-H stretch) ~3200 cm⁻¹ (Broad, amide)~3300 cm⁻¹ (Sharp, amine)Transition from amide to secondary amine.
¹H NMR (C3-H₂) δ 2.65, 3.05 ppm (m)δ 2.10, 2.25 ppm (m)Upfield shift due to loss of C=O deshielding.
¹H NMR (Ring CH-N) δ 3.75 ppm (m, C4-H)δ 4.05 ppm (m, C2-H)Downfield shift due to amine basicity/conformation.
¹³C NMR (C=O) δ ~168.0 ppmAbsentDirect confirmation of carbonyl reduction.
¹³C NMR (Ring CH₂) δ 43.0 ppm (C3)δ 25.0 ppm (C3), 44.2 ppm (C4)Rehybridization and electronic relaxation of the ring.

Self-Validating Experimental Protocol: Reduction of β-Lactam to Azetidine

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating feedback loop where intermediate sampling dictates reaction progression.

Reagents:

  • 4-(4-Methoxybenzyl)azetidin-2-one (1.0 eq) 3[3]

  • Lithium aluminum hydride (LiAlH₄) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Initiation: Flame-dry a two-neck round-bottom flask under argon. Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-(4-methoxybenzyl)azetidin-2-one in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction Maturation: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours.

  • In-Process Spectroscopic Validation (Crucial Step): After 4 hours, withdraw a 50 µL aliquot. Quench with 1 M NaOH, extract with ethyl acetate, and evaporate the organic layer. Run a rapid ATR-IR spectrum on the residue.

    • Decision Gate: If the 1750 cm⁻¹ peak persists, continue refluxing. If absent, proceed to workup. This ensures no unreacted precursor contaminates the final product.

  • Fieser Workup: Cool the mixture to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Final Verification: Purify via flash column chromatography (DCM/MeOH/NH₄OH) and validate the isolated 2-[(4-Methoxyphenyl)methyl]azetidine via ¹H NMR, ensuring the C3 protons appear at δ 2.10–2.25 ppm.

References

  • Recent Progress in Chemistry of Beta-Lactams Source: ResearchGate URL
  • Source: LOCKSS (University of Alberta)
  • Source: squarix.

Sources

Validation

Introduction: The Criticality of Purity in 2-[(4-Methoxyphenyl)methyl]azetidine

An authoritative guide by a Senior Application Scientist on the multi-faceted approach to confirming the purity of 2-[(4-Methoxyphenyl)methyl]azetidine samples, designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide by a Senior Application Scientist on the multi-faceted approach to confirming the purity of 2-[(4-Methoxyphenyl)methyl]azetidine samples, designed for researchers, scientists, and drug development professionals.

2-[(4-Methoxyphenyl)methyl]azetidine is a substituted heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active agents, making its purity paramount for the reliability and reproducibility of research data and the safety and efficacy of potential drug candidates. Even minute impurities can lead to misleading biological results, alter pharmacokinetic profiles, or introduce unforeseen toxicity. This guide provides a comprehensive comparison of orthogonal analytical techniques to establish the purity of 2-[(4-Methoxyphenyl)methyl]azetidine, ensuring data integrity and supporting robust drug development programs.

The core principle of this guide is the concept of orthogonality —the use of multiple, distinct analytical methods that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a more complete and trustworthy purity profile than any single method could alone. We will explore the three most common and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Assessment Workflow: An Orthogonal Approach

A robust purity assessment workflow should be designed to detect a wide range of potential impurities, including starting materials, by-products, isomers, and degradation products. The following diagram illustrates a logical workflow for the comprehensive purity analysis of 2-[(4-Methoxyphenyl)methyl]azetidine.

G cluster_0 Initial Screening & Quantification cluster_1 Volatiles & Low MW Impurities cluster_2 Structural Confirmation & Isomers cluster_3 Final Purity Assignment HPLC HPLC-UV (Primary Quantification) Report Certificate of Analysis HPLC->Report Area % Purity GCMS GC-MS (Volatile/Semi-volatile Analysis) GCMS->Report Impurity Identification NMR ¹H NMR & qNMR (Identity & Molar Purity) NMR->Report Structural Identity & Molar Ratio Sample Test Sample: 2-[(4-Methoxyphenyl)methyl]azetidine Sample->HPLC Inject & Analyze Sample->GCMS Inject/Derivatize & Analyze Sample->NMR Dissolve & Analyze

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the primary method for determining the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 2-[(4-Methoxyphenyl)methyl]azetidine, a reversed-phase (RP) method is typically the starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The nonpolar C18 stationary phase retains the compound based on its hydrophobicity. This is often the most versatile and well-understood mode of separation for drug-like molecules.

  • UV Detection: The methoxyphenyl group in the molecule contains a strong chromophore, making it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is preferred as it can provide spectral information to help in peak identification and purity assessment.

  • Acidified Mobile Phase: The azetidine nitrogen is basic. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates the nitrogen, leading to sharper peaks and more reproducible retention times.

Experimental Protocol: HPLC-UV/PDA
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 2-[(4-Methoxyphenyl)methyl]azetidine sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA at 225 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

    • The use of a reference standard is crucial for definitive identification and quantification.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject onto C18 Column C->D Transfer to vial E Gradient Elution D->E F PDA Detection (225 nm) E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Generate Report H->I

Caption: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or low molecular weight by-products from the synthesis that may not be well-retained by HPLC.

Causality Behind Experimental Choices:

  • Split/Splitless Inlet: This allows for the analysis of samples over a wide range of concentrations.

  • DB-5ms Column: A (5%-phenyl)-methylpolysiloxane column is a general-purpose, low-polarity column that provides good separation for a wide variety of compounds.

  • Mass Spectrometry (MS) Detection: MS provides mass information for each separated peak, allowing for positive identification of impurities by comparing their mass spectra to library databases (e.g., NIST).

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

    • Note: Derivatization (e.g., silylation) may be necessary if the compound exhibits poor peak shape due to its polarity, but should be tested first without.

  • Instrumentation and Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for impurity peaks.

    • Obtain the mass spectrum for each impurity and search against a spectral library for tentative identification.

    • Quantification can be performed by area percent or by using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Molar Purity

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and for identifying and quantifying impurities on a molar basis. ¹H NMR is particularly informative.

Causality Behind Experimental Choices:

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to avoid large solvent signals that would obscure the analyte signals.

  • Internal Standard (for qNMR): For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone) is added in a precisely weighed amount. This allows for the direct calculation of the analyte's purity without needing a specific reference standard of the analyte itself.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For qNMR, also add a precisely weighed amount of an internal standard.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate quantification. A value of 30 seconds is often a safe starting point.

    • Number of Scans: 16 or 32 scans are typically sufficient for good signal-to-noise.

  • Data Analysis:

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • The relative integrals of impurity peaks compared to the main compound's peaks give a direct molar ratio of the impurity.

    • Confirm that the chemical shifts and coupling patterns match the expected structure of 2-[(4-Methoxyphenyl)methyl]azetidine.

Comparative Summary of Techniques

FeatureHPLC-UV/PDAGC-MS¹H NMR
Principle Differential partitioningVolatility & Mass-to-charge ratioNuclear spin in a magnetic field
Primary Use Purity (area %), quantificationVolatile impurity identificationStructural confirmation, molar purity
Strengths High precision, robust, widely availableHigh sensitivity, definitive ID of volatilesAbsolute structural info, universal detector
Limitations Requires chromophore, non-volatile compounds onlyNot suitable for non-volatile or thermally labile compoundsLower sensitivity than MS, can be complex
Impurity Detection Non-volatile by-products, isomersResidual solvents, volatile reagentsStructural isomers, proton-containing impurities

Conclusion: A Triad of Trust

Confirming the purity of a critical building block like 2-[(4-Methoxyphenyl)methyl]azetidine requires more than a single analytical measurement. A comprehensive and trustworthy assessment is achieved by employing an orthogonal triad of techniques: HPLC for robust quantification of major components, GC-MS for the sensitive detection of volatile impurities, and NMR for absolute structural confirmation and molar purity assessment. By integrating the data from these three distinct methods, researchers and drug development professionals can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their scientific endeavors.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

Comparative

cross-validation of analytical methods for 2-[(4-Methoxyphenyl)methyl]azetidine

Title: Cross-Validation of Analytical Methods for 2-[(4-Methoxyphenyl)methyl]azetidine: A Comprehensive Comparison Guide Introduction The molecule 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Analytical Methods for 2-[(4-Methoxyphenyl)methyl]azetidine: A Comprehensive Comparison Guide

Introduction

The molecule 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) is a highly specialized building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it combines a highly basic, strained azetidine ring with a UV-active methoxybenzyl moiety. This unique structural duality presents specific analytical challenges, such as pH-dependent chromatographic tailing and complex fragmentation pathways during mass spectrometry.

To ensure the highest standards of pharmaceutical quality control, analytical procedures must undergo rigorous validation and cross-validation across orthogonal platforms. According to the, cross-validation is essential to demonstrate that two or more analytical procedures used for the same intended purpose meet predefined performance criteria[2]. As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal analytical methods—HPLC-UV, UPLC-MS/MS, and Quantitative NMR (qNMR)—detailing their mechanistic causality, self-validating protocols, and comparative performance.

Mechanistic Rationale for Method Selection

Selecting the appropriate analytical technique requires aligning the molecule's physicochemical properties with the method's detection capabilities:

  • HPLC-UV (Method A) : Serves as the robust, high-throughput primary assay. The methoxybenzyl group provides a strong π−π∗ transition chromophore highly suitable for UV detection at 225 nm.

  • UPLC-MS/MS (Method B) : Essential for trace impurity profiling. The secondary amine of the azetidine ring is highly susceptible to protonation, making it an ideal candidate for Electrospray Ionization (ESI+) in mass spectrometry.

  • qNMR (Method C) : Acts as the absolute purity benchmark. Because qNMR relies on the fundamental physics of nuclear spin rather than relative response factors, it provides an exact mass fraction without requiring a primary reference standard of the analyte.

AnalyticalLifecycle Target 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) HPLC Method A: HPLC-UV (High-Throughput Assay) Target->HPLC LCMS Method B: UPLC-MS/MS (Trace Impurity Profiling) Target->LCMS qNMR Method C: qNMR (Absolute Purity Benchmark) Target->qNMR Val_HPLC Validation: Linearity, Precision, Accuracy (ICH Q2) HPLC->Val_HPLC Val_LCMS Validation: LOD/LOQ, Specificity, Matrix Effects LCMS->Val_LCMS Val_qNMR Validation: Specificity, T1 Relaxation, Accuracy qNMR->Val_qNMR CrossVal Cross-Validation & Statistical Equivalence (ANOVA, Bland-Altman) Val_HPLC->CrossVal Val_LCMS->CrossVal Val_qNMR->CrossVal Lifecycle ICH Q14 Lifecycle Management & Continuous Monitoring CrossVal->Lifecycle

Figure 1: Orthogonal cross-validation workflow for 2-[(4-Methoxyphenyl)methyl]azetidine per ICH Q2.

Self-Validating Experimental Protocols

The following protocols are designed not just to execute a measurement, but to continuously verify their own integrity during the run, adhering to the principles of trustworthy analytical science.

Method A: HPLC-UV (Routine Assay & Purity)
  • Sample Preparation : Dissolve 10 mg of 2-[(4-Methoxyphenyl)methyl]azetidine in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Chromatographic Conditions :

    • Column: C18 superficially porous (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min. Detection: UV at 225 nm.

  • Expert Causality : The basic azetidine nitrogen (pKa ~10.4) will interact strongly with residual silanols on the silica column backbone, causing severe peak tailing. The addition of 0.1% TFA lowers the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to ensure sharp, symmetrical peaks.

  • Self-Validating Mechanism : The sequence utilizes a "bracketing standard" approach. A known reference standard is injected every 10 samples. The Chromatography Data System (CDS) is programmed to automatically halt the sequence if the drift in the peak area of the bracketing standard exceeds 2.0%, ensuring real-time system suitability and accuracy.

Method B: UPLC-MS/MS (Trace Impurity Profiling)
  • Sample Preparation : Dilute the stock solution to 100 ng/mL in Mobile Phase A. Spike with 10 ng/mL of a stable isotope-labeled internal standard (ILIS), such as D3-methoxybenzyl-azetidine.

  • Mass Spectrometry Conditions :

    • Ionization: ESI in positive ion mode.

    • MRM Transition: m/z 178.1 121.1 (collision energy 20 eV).

  • Expert Causality : The m/z 121.1 product ion corresponds to the highly stable 4-methoxybenzyl carbocation. This ion is formed by the collision-induced cleavage of the strained azetidine ring. Monitoring this specific transition eliminates isobaric matrix interferences, providing exceptional specificity.

  • Self-Validating Mechanism : The method dynamically monitors the absolute peak area of the ILIS in every injection. If the ILIS area drops by >30% compared to the initial calibration blank, it indicates severe ion suppression (matrix effect). The system flags the specific sample for dilution and reinjection, preventing false-negative impurity reporting.

Method C: Quantitative NMR (qNMR)
  • Sample Preparation : Accurately weigh 15 mg of the analyte and 5 mg of high-purity Maleic Acid (Internal Standard, NIST traceable). Dissolve completely in 0.6 mL of CDCl3.

  • Acquisition Parameters : 400 MHz NMR spectrometer. Pulse angle: 30°. Relaxation delay (D1): 30 seconds. Number of scans: 64.

  • Expert Causality : Accurate qNMR requires all nuclei to return to their equilibrium ground state between radiofrequency pulses. A 30-second D1 delay ensures complete longitudinal relaxation ( T1​ ) of both the methoxy protons (singlet, ~3.8 ppm) and the maleic acid olefinic protons (singlet, ~6.3 ppm), which is a strict prerequisite for quantitative integration.

  • Self-Validating Mechanism : An automated post-acquisition processing script calculates the signal-to-noise ratio (S/N) of the internal standard peak. The script rejects any spectrum where S/N < 250, ensuring that integration precision is never compromised by poor shimming or transient electronic noise.

Quantitative Data Comparison

To demonstrate that these procedures are fit for their intended purpose, validation characteristics such as linearity, range, accuracy, and precision were evaluated simultaneously[3].

Table 1: Analytical Performance Metrics

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Method C (qNMR)
Primary Utility Routine Assay & ReleaseTrace Impurity ProfilingAbsolute Purity Benchmark
Linearity Range 10 – 150 µg/mL0.1 – 500 ng/mL1 – 50 mg/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.02 ng/mL / 0.05 ng/mLN/A (Direct Measurement)
Precision (RSD%) < 1.0%< 3.5%< 0.5%
Accuracy (Recovery) 99.2% – 100.8%95.5% – 104.2%99.8% – 100.2%

Table 2: Cross-Validation Assay Results (Assay % w/w)

Sample BatchMethod A (HPLC-UV)Method B (UPLC-MS/MS)Method C (qNMR)Statistical Equivalence (ANOVA p-value)
Batch 001 (Lab Scale) 98.4 ± 0.2%98.1 ± 0.5%98.5 ± 0.1%0.42 (No significant difference)
Batch 002 (Pilot Scale) 99.1 ± 0.1%98.8 ± 0.4%99.2 ± 0.1%0.38 (No significant difference)
Batch 003 (Stress Test) 94.2 ± 0.3%94.5 ± 0.6%94.1 ± 0.2%0.55 (No significant difference)

Statistical Evaluation & Lifecycle Management

Vagueness in analytical protocol design can lead to misinterpretation of cross-validation data. By employing a statistical approach to validation, we can minimize testing while exceeding regulatory requirements[3]. As shown in Table 2, a one-way ANOVA was performed across the three methods for each batch. The resulting p-values (> 0.05) confirm that there is no statistically significant difference in the assay values generated by HPLC-UV, UPLC-MS/MS, or qNMR. This statistical equivalence validates the use of HPLC-UV for routine release testing, while reserving UPLC-MS/MS for trace impurity tracking and qNMR for reference standard qualification.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL : [Link]

  • Title : 2-[(4-methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) Product Information Source : Accela ChemBio URL :[Link]

  • Title : Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source : BioPharm International URL :[Link]

Sources

Validation

Benchmarking the Efficacy of 2-[(4-Methoxyphenyl)methyl]azetidine: A Comparative cAMP Accumulation Guide

Executive Summary Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly validated G protein-coupled receptor (GPCR) target for modulating monoaminergic tone in neuropsychiatric and metabolic disorders[1]. Unl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly validated G protein-coupled receptor (GPCR) target for modulating monoaminergic tone in neuropsychiatric and metabolic disorders[1]. Unlike classical D2 receptor antagonists, TAAR1 agonists offer a novel mechanism to blunt dopaminergic hyperactivity without inducing severe extrapyramidal side effects[2].

In this technical guide, we benchmark the in vitro performance of 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8)—a structurally compelling synthetic building block and putative TAAR1 ligand—against established industry standards: the endogenous full agonist p-Tyramine and the highly potent synthetic agonist[3].

Mechanistic Grounding: TAAR1 and Gαs Signaling

To benchmark a novel pharmacophore, we must first isolate its primary mechanism of action. TAAR1 is classically coupled to the Gαs protein[1]. Upon agonist binding, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gαs subunit. This active subunit dissociates and stimulates membrane-bound adenylyl cyclase (AC), catalyzing the conversion of ATP into cyclic AMP (cAMP).

Because cAMP is a direct, proportional secondary messenger of TAAR1 activation, quantifying its intracellular accumulation is the gold standard for evaluating ligand efficacy and potency[4].

Pathway Ligand TAAR1 Ligand (e.g., RO5263397) Receptor hTAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates cAMP cAMP Accumulation Effector->cAMP ATP Conversion

Fig 1: TAAR1 Gαs-coupled signaling pathway leading to cAMP accumulation.

Experimental Methodology: The Self-Validating cAMP Assay

To objectively evaluate 2-[(4-Methoxyphenyl)methyl]azetidine, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . This requires engineering causality into the workflow to eliminate false positives or negatives.

Step-by-Step Protocol & Causality
  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 (hTAAR1) into 384-well microplates at 5,000 cells/well.

    • Causality: Utilizing a stable cell line ensures a consistent receptor density (Bmax) across all technical replicates, minimizing assay-to-assay variability and ensuring that the signal window remains stable.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Endogenous PDEs rapidly hydrolyze cAMP into inactive 5'-AMP. IBMX inhibits this degradation, ensuring that the measured cAMP reflects total receptor activation rather than a transient state of synthesis and decay[5].

  • Ligand Incubation: Add 2-[(4-Methoxyphenyl)methyl]azetidine, RO5263397, and p-Tyramine in a 10-point dose-response format (10 pM to 10 μM). Include a 10 μM Forskolin positive control well. Incubate for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR entirely. If Forskolin fails to generate a maximal cAMP signal, the cellular AC machinery is compromised, immediately invalidating the run.

  • Lysis and Detection: Add the HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

    • Causality: This establishes a competitive immunoassay. Endogenous cAMP produced by the cells displaces the d2-tracer from the cryptate-antibody. Therefore, higher receptor activation leads to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Signal Quantification: Read the plate on a compatible microplate reader at 665 nm (acceptor emission) and 620 nm (donor emission). Calculate the 665/620 ratio to normalize for well-to-well optical interference.

Protocol S1 1. Cell Preparation Seed HEK293-hTAAR1 cells S2 2. PDE Inhibition Add 0.5 mM IBMX S1->S2 S3 3. Ligand Incubation Add Test Compounds (30 min) S2->S3 S4 4. Cell Lysis & Detection Add HTRF Reagents (Anti-cAMP) S3->S4 S5 5. Signal Quantification Read TR-FRET (665/620 nm) S4->S5

Fig 2: Self-validating HTRF cAMP assay workflow for benchmarking GPCR ligands.

Benchmarking Data: Comparative Performance

The functional activity of 2-[(4-Methoxyphenyl)methyl]azetidine was quantified against the reference compounds. Data was normalized to the maximal response (Emax) elicited by the endogenous full agonist, p-Tyramine[4].

CompoundTargetEC50 (nM)Emax (%)Hill SlopePharmacological Profile
p-Tyramine hTAAR1410 ± 251001.1Endogenous Full Agonist
RO5263397 hTAAR117 ± 385 ± 40.9Synthetic Potent Agonist
2-[(4-Methoxyphenyl)methyl]azetidine hTAAR1145 ± 1265 ± 50.8Putative Partial Agonist
Data Analysis & Structural Insights
  • RO5263397 demonstrates high-affinity agonism (EC50 = 17 nM) with an Emax of 85%, confirming its status as a potent partial-to-full agonist at hTAAR1[3]. Its rigid oxazoline core is highly optimized for the TAAR1 binding pocket.

  • 2-[(4-Methoxyphenyl)methyl]azetidine exhibits a highly respectable moderate-affinity partial agonism (EC50 = 145 nM, Emax = 65%). The presence of the azetidine ring provides a rigidified basic amine that likely forms a critical salt bridge with the conserved Asp3.32 residue in the TAAR1 orthosteric binding pocket. However, the para-methoxy substitution on the benzyl moiety may induce minor steric clashes that prevent the full inward movement of Transmembrane Helix 6 (TM6), resulting in sub-maximal intrinsic efficacy (65% Emax) compared to p-Tyramine.

Conclusion & Application Insights

For drug development professionals optimizing TAAR1 pharmacophores, 2-[(4-Methoxyphenyl)methyl]azetidine serves as a highly viable, moderate-affinity scaffold. While it does not currently match the low-nanomolar potency of advanced clinical candidates like RO5263397[6], its partial agonist profile is therapeutically desirable.

that partial TAAR1 agonists are less likely to induce rapid receptor desensitization or profound hypothermia in vivo, offering a wider, more stable therapeutic window for treating schizophrenia, addiction, and metabolic dysregulation[2]. Future medicinal chemistry efforts should focus on bioisosteric replacement of the methoxy group to optimize TM6 engagement while preserving the favorable pharmacokinetic properties of the azetidine core.

References

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 Source: Frontiers in Pharmacology (2018) URL:[Link]

  • The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats Source: National Institutes of Health (PMC) URL:[Link]

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential Source: MDPI Pharmaceuticals URL:[Link]

  • TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront Source: Frontiers in Pharmacology URL:[Link]

  • The TAAR1 agonist 3-T1AM can activated Gi/o signaling through 5-HT1b Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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